molecular formula C24H39NO13 B15548628 M-Peg9-4-nitrophenyl carbonate

M-Peg9-4-nitrophenyl carbonate

Cat. No.: B15548628
M. Wt: 549.6 g/mol
InChI Key: OURGFPMVMNEEDP-UHFFFAOYSA-N
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Description

M-Peg9-4-nitrophenyl carbonate is a useful research compound. Its molecular formula is C24H39NO13 and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H39NO13

Molecular Weight

549.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C24H39NO13/c1-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-24(26)38-23-4-2-22(3-5-23)25(27)28/h2-5H,6-21H2,1H3

InChI Key

OURGFPMVMNEEDP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of M-PEG9-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of M-PEG9-4-nitrophenyl carbonate (M-PEG9-NPC), a critical reagent in the field of bioconjugation and drug delivery. This document details the underlying chemical principles, reaction kinetics, experimental protocols, and data presentation to facilitate its effective use in research and development.

Core Mechanism of Action

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative designed for the covalent modification of primary and secondary amine groups in biomolecules such as proteins, peptides, and small molecule drugs. The fundamental mechanism of action is a nucleophilic acyl substitution reaction. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonyl carbon of the carbonate highly electrophilic and susceptible to attack by amine nucleophiles.

The reaction proceeds through the formation of a transient tetrahedral intermediate, which then collapses to form a stable carbamate (B1207046) (urethane) linkage between the PEG moiety and the target molecule.[1] This process releases 4-nitrophenol (B140041) (p-nitrophenol) as a byproduct, which can be conveniently monitored spectrophotometrically at approximately 400 nm to track the progress of the reaction. The PEG9 component, a chain of nine ethylene (B1197577) glycol units, confers increased hydrophilicity and biocompatibility to the conjugated molecule, often leading to improved pharmacokinetic and pharmacodynamic properties.

The reaction is most efficient at a pH range of 8-10, where the amine groups are deprotonated and thus more nucleophilic. However, for proteins that are sensitive to higher pH, the reaction can be carried out at a neutral or even slightly acidic pH, albeit at a slower rate. The use of activating agents, such as N-hydroxysuccinimide (HOSu), has been reported to increase the reaction rate at lower pH values.[2]

Mechanism_of_Action reagents M-PEG9-O-(C=O)-O-Ph-NO₂ + R-NH₂ intermediate Tetrahedral Intermediate [M-PEG9-O-(C=O⁻)-O-Ph-NO₂-NH₂⁺-R] reagents->intermediate Nucleophilic Attack products M-PEG9-O-(C=O)-NH-R + HO-Ph-NO₂ (PEG-Conjugate + p-Nitrophenol) intermediate->products Collapse & Leaving Group Departure

Figure 1: Reaction mechanism of this compound with a primary amine.

Quantitative Data

While specific kinetic data for the reaction of this compound with various amines is not extensively available in the public domain, studies on analogous 4-nitrophenyl carbonate compounds provide valuable insights into the reaction kinetics. The following tables summarize representative data from studies on similar molecules, which can serve as a useful guide for experimental design.

Table 1: Kinetic Data for the Aminolysis of 4-Nitrophenyl Phenyl Carbonate with Secondary Amines in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C [3]

AminepKₐ of Conjugate Acidkₙ (M⁻¹s⁻¹)
Piperazinium ion5.95(6.22 ± 0.11) × 10⁻²
1-Formylpiperazine7.981.68 ± 0.01
Morpholine8.9011.3 ± 0.1
1-(2-Hydroxyethyl)piperazine9.4027.6 ± 0.5
Piperazine9.99108 ± 2
3-Methylpiperidine11.12248 ± 3

Table 2: Yield of PEG-Erythropoietin (EPO) Conjugates with mPEG30k-NPC in MOPS/HOSu Buffer at Different pH Values [2]

pH% 1:1 Conjugate% 2:1 Conjugate% 3:1 ConjugateTotal % Conjugated
8.0388146
7.0346040
6.5273030

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound

This protocol is a general guideline and should be optimized for the specific protein and desired degree of PEGylation.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium carbonate buffer, pH adjusted to the desired value (typically 7.0-8.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., dialysis cassettes, chromatography columns)

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in a small amount of anhydrous DMSO or DMF before adding it to the protein solution. A 5 to 20-fold molar excess of the PEG reagent over the protein is a common starting point.

  • Add the M-PEG9-NPC solution to the protein solution while gently stirring.

  • Incubate the reaction mixture at room temperature or 4°C for 1 to 4 hours. The reaction progress can be monitored by measuring the absorbance at 400 nm for the release of p-nitrophenol.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM.

  • Proceed with the purification of the PEGylated protein.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_protein Dissolve Protein in Reaction Buffer mix Mix Protein and M-PEG9-NPC Solutions dissolve_protein->mix dissolve_peg Dissolve M-PEG9-NPC in DMSO/DMF dissolve_peg->mix incubate Incubate (1-4h, RT or 4°C) mix->incubate monitor Monitor at 400 nm incubate->monitor quench Quench Reaction incubate->quench purify Purify PEG-Protein Conjugate quench->purify

Figure 2: General workflow for protein PEGylation.
Purification of PEGylated Proteins

The purification of the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts is crucial. Several chromatographic techniques can be employed.

3.2.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective for separating PEGylated conjugates from the smaller, unreacted protein.[][5][6]

Protocol:

  • Equilibrate an SEC column (e.g., Sephadex G-25 for desalting, or a high-resolution resin like Superdex or TSKgel for fractionation) with a suitable buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analyze the fractions by SDS-PAGE or HPLC to identify and pool the fractions containing the purified PEGylated protein.

3.2.2. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the charged residues on the protein surface, altering its interaction with the IEX resin. This allows for the separation of proteins with different degrees of PEGylation.[][5][7][8][9]

Protocol:

  • Choose an appropriate IEX resin (cation or anion exchange) based on the pI of the protein and the desired pH of the separation.

  • Equilibrate the column with a low-salt binding buffer.

  • Load the desalted reaction mixture onto the column.

  • Wash the column with the binding buffer to remove unbound material.

  • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

  • Collect fractions and analyze by SDS-PAGE and/or HPLC to identify the different PEGylated species.

3.2.3. Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. The PEG moiety can either increase or decrease the overall hydrophobicity of the protein, allowing for separation of PEGylated species.[][10][11][12]

Protocol:

  • Equilibrate the HIC column with a high-salt binding buffer (e.g., containing 1-2 M ammonium (B1175870) sulfate).

  • Add the same high-salt concentration to the sample and load it onto the column.

  • Elute the bound proteins using a decreasing salt gradient.

  • Collect and analyze the fractions.

Purification_Workflow cluster_sec Size Exclusion Chromatography cluster_iex Ion Exchange Chromatography cluster_hic Hydrophobic Interaction Chromatography start Quenched Reaction Mixture sec_col SEC Column start->sec_col iex_col IEX Column start->iex_col hic_col HIC Column start->hic_col sec_elute Elution sec_col->sec_elute sec_fractions Collect Fractions sec_elute->sec_fractions end Purified PEG-Conjugate sec_fractions->end iex_elute Salt Gradient Elution iex_col->iex_elute iex_fractions Collect Fractions iex_elute->iex_fractions iex_fractions->end hic_elute Decreasing Salt Gradient hic_col->hic_elute hic_fractions Collect Fractions hic_elute->hic_fractions hic_fractions->end

References

An In-depth Technical Guide to the Synthesis and Purification of M-Peg9-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of M-Peg9-4-nitrophenyl carbonate, a valuable heterobifunctional linker used in bioconjugation and drug delivery. This document details the chemical reactions, experimental procedures, and purification methods necessary to obtain a high-purity product.

Introduction

This compound is a derivative of polyethylene (B3416737) glycol (PEG) that features a terminal methoxy (B1213986) group and a 4-nitrophenyl carbonate activating group. The PEG chain, consisting of nine ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility, while the 4-nitrophenyl carbonate group allows for efficient conjugation to primary and secondary amines on biomolecules such as proteins, peptides, and antibodies, forming stable carbamate (B1207046) linkages. This linker is widely utilized in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and targeted drug delivery systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of methoxy-polyethylene glycol with nine repeating units of ethylene glycol (M-Peg9-OH) with 4-nitrophenyl chloroformate. This reaction is generally carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of M-Peg9-OH acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. The departure of the chloride ion is facilitated by a base, which also neutralizes the resulting hydrochloric acid.

G cluster_reactants Reactants cluster_products Products MPeg9OH M-Peg9-OH Product This compound MPeg9OH->Product Nucleophilic Attack NPC 4-Nitrophenyl chloroformate NPC->Product Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt HCl HCl HCl->Salt Neutralization G Start Crude Product Dissolve Dissolve in Dichloromethane Start->Dissolve Precipitate Precipitate in cold Diethyl Ether Dissolve->Precipitate Filter Filter/Centrifuge Precipitate->Filter Wash Wash with cold Diethyl Ether Filter->Wash Repeat Repeat 2-3x? Wash->Repeat Dry Dry under Vacuum PureProduct Pure this compound Dry->PureProduct Repeat->Dissolve Yes Repeat->Dry No

Navigating the Solubility of M-PEG9-4-nitrophenyl carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of M-Peg9-4-nitrophenyl carbonate (mPEG9-NPC), a critical bifunctional linker used extensively in bioconjugation and drug delivery systems. Understanding the solubility of this reagent in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This document outlines its known solubility profile, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Core Concepts in mPEG9-NPC Solubility

This compound is a derivative of polyethylene (B3416737) glycol (PEG) that is activated with a 4-nitrophenyl carbonate group. This functional group allows for the efficient and specific conjugation to primary amines on biomolecules, such as proteins and peptides, forming stable carbamate (B1207046) linkages. The methoxy-terminated PEG9 chain, consisting of nine ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule, which influences its solubility behavior. While the PEG chain enhances water solubility, the overall solubility in a given organic solvent is a balance between the properties of the PEG chain and the 4-nitrophenyl carbonate end-group.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various organic solvents is not widely available in public literature or technical data sheets. However, qualitative solubility information has been reported by various suppliers. The following table summarizes the known qualitative solubility of mPEG9-NPC. Researchers are encouraged to determine quantitative solubility for their specific applications using the protocol provided below.

Organic SolventCommon AbbreviationQualitative Solubility
Dimethyl sulfoxideDMSOSoluble[1][2]
DimethylformamideDMFSoluble[1][2]
DichloromethaneDCM / ChloroformSoluble[1][2]
WaterH₂OSoluble[1][2]
AcetoneSoluble (for non-PEGylated nitrophenyl carbonate)
MethanolSoluble (for non-PEGylated nitrophenyl carbonate)

Note on Qualitative Data: The term "soluble" indicates that the compound dissolves to a visually clear solution at typical laboratory concentrations. However, the maximum concentration (i.e., the quantitative solubility) can vary significantly between these solvents. For applications requiring high concentrations, experimental determination of solubility is essential.

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. This protocol outlines the steps to quantitatively measure the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Dichloromethane) of high purity

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Record the initial mass of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a vortex mixer within a constant temperature environment (e.g., 25 °C).

    • Shake the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Using UV-Vis Spectrophotometry:

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the 4-nitrophenyl carbonate group (around 270-280 nm, though this should be experimentally determined).

      • Generate a standard curve of absorbance versus concentration.

      • Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the standard curve.

      • Measure the absorbance of the diluted sample and use the standard curve to determine its concentration.

    • Using HPLC:

      • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify this compound.

      • Inject the standard solutions to generate a standard curve of peak area versus concentration.

      • Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account any dilution factors.

    • Express the solubility in desired units, such as mg/mL or g/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow A Start: Excess Solid & Known Solvent Volume B Equilibration (24-48h Shaking at Constant T) A->B Add solid to solvent C Phase Separation (Settling & Filtration) B->C Reach equilibrium D Quantification of Dissolved Compound C->D Isolate supernatant F Solubility Calculation (mg/mL or g/L) D->F Determine concentration E Standard Curve Preparation E->D Calibrate instrument G End: Quantitative Solubility Data F->G

References

An In-depth Technical Guide to M-PEG9-4-nitrophenyl carbonate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-PEG9-4-nitrophenyl carbonate is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a valuable tool in bioconjugation, a process that involves the covalent attachment of a synthetic polymer, like PEG, to a biomolecule. This process, known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The this compound molecule consists of a methoxy-terminated PEG chain with nine ethylene (B1197577) glycol units, which enhances the water solubility of the molecule it is attached to.[1][2] The key reactive group is the 4-nitrophenyl carbonate, which readily reacts with primary amine groups on biomolecules to form a stable carbamate (B1207046) linkage.[1][2] This technical guide provides a comprehensive overview of the applications, experimental protocols, and key data associated with the use of this compound in bioconjugation.

Core Applications

The primary application of this compound is in the PEGylation of biomolecules, which imparts several beneficial properties:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the biomolecule, which can reduce its renal clearance and prolong its circulation half-life in the body. This leads to a sustained therapeutic effect and potentially less frequent dosing.

  • Enhanced Stability: The PEG chain can protect the biomolecule from proteolytic degradation, increasing its stability in biological fluids.

  • Reduced Immunogenicity: The PEG moiety can shield antigenic epitopes on the surface of the biomolecule, reducing its potential to elicit an immune response.

  • Increased Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic biomolecules in aqueous solutions.

These properties make this compound a valuable reagent in the development of biotherapeutics, including antibody-drug conjugates (ADCs), protein and peptide drugs, and for the surface modification of nanoparticles for drug delivery.

Reaction Mechanism and Kinetics

The conjugation of this compound to a biomolecule proceeds via a nucleophilic substitution reaction. The primary amine group (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate. This results in the formation of a stable carbamate bond and the release of 4-nitrophenol (B140041) as a byproduct.

ReactionMechanism mPEG9_NPC m-PEG9-O-(C=O)-O-Ph-NO2 PEG_Protein m-PEG9-O-(C=O)-NH-Protein mPEG9_NPC->PEG_Protein + Protein-NH2 Protein_NH2 Protein-NH2 Nitrophenol HO-Ph-NO2

The rate of this reaction is influenced by several factors, most notably pH. The reaction is most efficient in a slightly alkaline pH range (typically 7.5 to 8.5). At this pH, a significant portion of the primary amine groups are deprotonated and thus more nucleophilic. However, at higher pH values, the hydrolysis of the 4-nitrophenyl carbonate ester can become a competing reaction, reducing the overall efficiency of the conjugation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound and the resulting PEGylated products.

ParameterTypical Value/RangeConditionsReference(s)
Purity of Reagent >95%Commercially available
Molecular Weight ~550 DaThis compound
Optimal Reaction pH 7.5 - 8.5Aqueous buffer (e.g., bicarbonate, borate)
Reaction Time 2 - 24 hoursRoom temperature
Reaction Temperature 4 - 25 °CDependent on protein stability
Molar Ratio (PEG:Protein) 5:1 to 50:1Dependent on desired degree of PEGylation

Table 1: Typical Reaction Parameters for Protein PEGylation

Analytical TechniqueInformation ProvidedKey Considerations
SDS-PAGE Qualitative assessment of PEGylation (increase in apparent molecular weight)Provides a visual confirmation of conjugation.
Size Exclusion Chromatography (SEC) Separation of PEGylated protein from unreacted protein and PEG; determination of purityCan resolve species with different degrees of PEGylation.
Reverse Phase HPLC (RP-HPLC) Quantification of unreacted protein and PEGylated speciesHigh-resolution separation of different PEGylated forms.
MALDI-TOF Mass Spectrometry Determination of the average degree of PEGylation and distribution of PEGylated speciesProvides accurate molecular weight information of the conjugate.
TNBS Assay Quantification of remaining free amine groups to determine the degree of PEGylationAn indirect method to assess the extent of the reaction.

Table 2: Analytical Techniques for Characterization of PEGylated Proteins

Detailed Experimental Protocols

This section provides a detailed methodology for the PEGylation of a model protein, Lysozyme (B549824), using m-PEG-carbonate, which is analogous to this compound.

Protocol: PEGylation of Lysozyme

Materials:

  • Lysozyme (from hen egg white)

  • m-PEG-carbonate (analogous to this compound)

  • 0.1 M Carbonate buffer (pH 8.0)

  • Dialysis tubing (10 kDa MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Protein Solution Preparation: Dissolve 15.0 mg of lysozyme (approximately 1.0 µmol) in 3 mL of 0.1 M carbonate buffer (pH 8.0).

  • PEG Reagent Addition: Add 44.0 mg of m-PEG-carbonate (approximately 22.0 µmol, representing a 22-fold molar excess) to the lysozyme solution.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 48 hours.

  • Purification by Dialysis:

    • Transfer the reaction mixture to a 10 kDa MWCO dialysis tube.

    • Dialyze against deionized water for 7 days, with frequent water changes, to remove unreacted PEG and 4-nitrophenol.

  • Lyophilization: Freeze-dry the purified PEGylated lysozyme solution to obtain a solid product.

Characterization of PEGylated Lysozyme

A. SDS-PAGE Analysis:

  • Prepare a 12% SDS-polyacrylamide gel.

  • Load samples of native lysozyme and the purified PEGylated lysozyme.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A successful PEGylation will result in a band for the PEGylated lysozyme with a higher apparent molecular weight compared to the native lysozyme.

B. MALDI-TOF Mass Spectrometry:

  • Prepare a matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).

  • Mix the purified PEGylated lysozyme sample with the matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the spectrum to determine the molecular weight of the PEGylated lysozyme and calculate the average number of PEG chains attached per protein molecule.

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for a typical bioconjugation experiment using this compound and the logical relationship of key steps.

BioconjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Sol Prepare Protein Solution in Buffer (pH 8.0) Mix Mix Protein and m-PEG9-NPC solutions Protein_Sol->Mix PEG_Sol Dissolve m-PEG9-NPC in appropriate solvent PEG_Sol->Mix Incubate Incubate at Room Temp (e.g., 48 hours) Mix->Incubate Dialysis Dialysis (10 kDa MWCO) to remove byproducts Incubate->Dialysis Lyophilize Lyophilization to obtain pure conjugate Dialysis->Lyophilize SDS_PAGE SDS-PAGE Lyophilize->SDS_PAGE SEC Size Exclusion Chromatography Lyophilize->SEC MALDI_TOF MALDI-TOF MS Lyophilize->MALDI_TOF

LogicalRelationship Start Bioconjugation Goal: Improve Therapeutic Properties Reagent Select Reagent: This compound Start->Reagent Target Identify Target Biomolecule (e.g., Protein with Lysines) Start->Target Reaction Perform PEGylation Reaction (Amine-reactive chemistry) Reagent->Reaction Target->Reaction Purification Purify the Conjugate (Remove unreacted components) Reaction->Purification Characterization Characterize the Product (Confirm PEGylation & Purity) Purification->Characterization Application Utilize in Downstream Applications (e.g., Drug Delivery Studies) Characterization->Application

Conclusion

This compound is a versatile and effective reagent for the PEGylation of biomolecules. Its ability to react specifically with primary amines under mild conditions to form stable carbamate linkages makes it a valuable tool for enhancing the therapeutic potential of proteins, peptides, and other biological drugs. A thorough understanding of the reaction conditions, coupled with robust purification and characterization methods, is essential for the successful development of well-defined and effective PEGylated biotherapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this compound in their drug development endeavors.

References

An In-depth Technical Guide to M-PEG9-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on M-PEG9-4-nitrophenyl carbonate, a key reagent in the field of bioconjugation. The document details its physicochemical properties, mechanism of action, and a generalized experimental protocol for its application in the PEGylation of proteins and peptides.

Core Compound Data

This compound is a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative activated with a 4-nitrophenyl carbonate group. This activation renders the terminal end of the PEG chain highly reactive towards primary amine groups, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides. The PEG9 designation indicates that the polymer chain consists of nine ethylene (B1197577) glycol repeating units.

PropertyValue
Molecular Formula C24H39NO13
Molecular Weight 549.6 g/mol
CAS Number 1186428-41-0
Physical & Chemical Properties
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions -20°C, desiccated and protected from light

Mechanism of Action: Amine PEGylation

The primary application of this compound is the covalent attachment of the PEG chain to biological molecules, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins and peptides by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.

The reaction proceeds via a nucleophilic substitution mechanism where a primary amine on the target molecule attacks the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate group. This results in the formation of a stable carbamate (B1207046) linkage and the release of 4-nitrophenol (B140041) as a byproduct. The reaction is typically carried out under mild alkaline conditions (pH 7-10) to ensure the amine nucleophile is deprotonated and thus more reactive.

PEGylation_Mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Transition State Protein->Intermediate Nucleophilic Attack PEG_NPC mPEG₉-O-C(=O)-O-C₆H₄NO₂ (this compound) PEG_NPC->Intermediate PEG_Protein Protein-NH-C(=O)-O-mPEG₉ (PEGylated Protein - Carbamate Linkage) Intermediate->PEG_Protein Stable Bond Formation Nitrophenol HO-C₆H₄NO₂ (4-Nitrophenol) Intermediate->Nitrophenol Leaving Group Released

Mechanism of this compound reaction with a primary amine.

Experimental Protocol: A Generalized Approach to Protein PEGylation

The following is a generalized protocol for the PEGylation of a protein using this compound. The optimal conditions, including stoichiometry, pH, and reaction time, should be determined empirically for each specific protein.

Materials and Reagents
  • Protein of interest

  • This compound

  • Reaction Buffer: e.g., 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0

  • Quenching Reagent: e.g., 1 M Tris-HCl or glycine, pH 8.0

  • Anhydrous DMSO or DMF for preparing the PEG reagent stock solution

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns and buffers

  • Analytical instruments: SDS-PAGE, UV-Vis spectrophotometer, and/or mass spectrometer

Experimental Workflow

Experimental_Workflow A 1. Protein Preparation (Dissolve in reaction buffer) C 3. PEGylation Reaction (Add PEG reagent to protein solution, incubate at 4°C to RT) A->C B 2. PEG Reagent Preparation (Dissolve M-Peg9-NPC in anhydrous DMSO/DMF) B->C D 4. Quenching (Add quenching reagent to stop the reaction) C->D E 5. Purification (e.g., SEC or IEX to separate PEGylated protein from unreacted components) D->E F 6. Analysis and Characterization (SDS-PAGE, Mass Spectrometry, Activity Assay) E->F

A generalized workflow for protein PEGylation.
Step-by-Step Procedure

  • Protein Preparation : Dissolve the protein of interest in the chosen reaction buffer to a final concentration that is suitable for the reaction scale and subsequent purification. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • PEG Reagent Preparation : Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution. The use of an organic solvent helps to prevent hydrolysis of the reactive 4-nitrophenyl carbonate group.

  • PEGylation Reaction : Add the desired molar excess of the this compound stock solution to the protein solution. The reaction can be performed at room temperature or 4°C with gentle stirring. The reaction time can vary from 30 minutes to several hours and should be optimized for the specific protein.

  • Quenching the Reaction : To terminate the reaction, add a quenching reagent containing a high concentration of primary amines, such as Tris or glycine. This will react with any remaining unreacted this compound.

  • Purification of the PEGylated Protein : The PEGylated protein conjugate can be purified from unreacted protein, excess PEG reagent, and reaction byproducts using chromatographic techniques.

    • Size-Exclusion Chromatography (SEC) is effective for separating the higher molecular weight PEGylated protein from the smaller unreacted PEG reagent and 4-nitrophenol.

    • Ion-Exchange Chromatography (IEX) can be used to separate PEGylated protein from the unreacted native protein, as the addition of the neutral PEG chain can alter the overall charge of the protein.

  • Analysis and Characterization : The purified PEGylated protein should be analyzed to confirm the extent of PEGylation.

    • SDS-PAGE : A shift in the apparent molecular weight on the gel will indicate successful PEGylation.

    • Mass Spectrometry : Provides a precise measurement of the molecular weight, allowing for the determination of the number of attached PEG chains.

    • Activity Assays : It is crucial to perform a biological activity assay to ensure that the PEGylation process has not compromised the function of the protein.

Conclusion

This compound is a valuable tool for the PEGylation of proteins and peptides, offering a straightforward method for improving their pharmacokinetic and pharmacodynamic properties. The information and protocols provided in this guide serve as a starting point for researchers and drug development professionals to effectively utilize this reagent in their work. Optimization of the reaction conditions for each specific application is essential for achieving the desired degree of PEGylation while maintaining the biological activity of the molecule.

An In-depth Technical Guide to M-PEG9-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of M-PEG9-4-nitrophenyl carbonate, a versatile heterobifunctional linker crucial for advancements in bioconjugation and drug delivery systems. This document details its chemical properties, reaction mechanisms, and practical applications, offering a valuable resource for researchers in the field.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a methoxy-terminated PEG chain of nine ethylene (B1197577) glycol units and an activated 4-nitrophenyl carbonate group. This structure allows for the covalent attachment of the PEG chain to primary amine groups on biomolecules, a process known as PEGylation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1186428-41-0[1]
Molecular Formula C24H39NO13[1]
Molecular Weight 549.6 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DMF, Dichloromethane
Storage Conditions -20°C, protected from moisture

Reaction Mechanism and Bioconjugation

The primary utility of this compound lies in its ability to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable carbamate (B1207046) linkage. The 4-nitrophenyl carbonate group is an excellent leaving group, facilitating a nucleophilic substitution reaction with the amine.

The reaction proceeds as follows:

  • The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the carbonate.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, leading to the departure of the 4-nitrophenolate (B89219) anion and the formation of a stable carbamate bond between the PEG linker and the amine-containing molecule.

A significant advantage of this reaction is the release of 4-nitrophenol (B140041) as a byproduct. This chromogenic compound can be quantified spectrophotometrically at approximately 400 nm to monitor the progress of the conjugation reaction.

Experimental Protocols

Below is a general protocol for the conjugation of this compound to a protein. Note that optimal conditions (e.g., pH, temperature, stoichiometry) will vary depending on the specific protein and desired degree of PEGylation and should be determined empirically.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration.

  • Reagent Preparation: Immediately before use, dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Reaction Monitoring (Optional): The release of 4-nitrophenol can be monitored by measuring the absorbance at 400 nm.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG linker and other reaction components using an appropriate chromatography method.

  • Characterization: Characterize the resulting PEG-protein conjugate to determine the degree of PEGylation and confirm its purity and activity.

Visualizing the Workflow and Application

The following diagrams illustrate the reaction mechanism and a conceptual workflow for the application of this compound in targeted drug delivery.

Reaction of this compound with a Primary Amine

Drug_Delivery_Workflow Conceptual Workflow for Targeted Drug Delivery cluster_0 Bioconjugation cluster_1 Systemic Circulation and Targeting cluster_2 Cellular Uptake and Drug Release Protein Targeting Ligand (e.g., Antibody) Conjugate Antibody-PEG-Drug Conjugate Protein->Conjugate PEG_Linker M-PEG9-4-nitrophenyl carbonate PEG_Linker->Conjugate Drug Therapeutic Drug with Amine Group Drug->Conjugate Systemic_Circulation Systemic Circulation Conjugate->Systemic_Circulation Target_Cell Target Cell (e.g., Cancer Cell) Systemic_Circulation->Target_Cell Targeting Internalization Receptor-Mediated Endocytosis Target_Cell->Internalization Binding Drug_Release Drug Release (e.g., via Linker Cleavage) Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Conceptual Workflow for Targeted Drug Delivery

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Store the compound at -20°C in a tightly sealed container, protected from moisture to prevent hydrolysis of the active carbonate group.

References

The Principle of PEGylation using mPEG9-4-nitrophenyl carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the PEGylation of proteins and peptides using methoxy (B1213986) poly(ethylene glycol)-4-nitrophenyl carbonate (mPEG-NPC), with a specific focus on mPEG9-4-nitrophenyl carbonate. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a leading strategy for enhancing the therapeutic properties of biomolecules. It can improve pharmacokinetics and pharmacodynamics by increasing hydrodynamic size, extending circulating half-life, reducing immunogenicity, and enhancing solubility and stability.[1][2]

Core Principle of PEGylation with mPEG-NPC

The fundamental principle of PEGylation with mPEG-NPC lies in the reaction between the activated carbonate group of the PEG reagent and primary amino groups on the target biomolecule. These primary amines are typically found at the N-terminus of the protein and on the side chain of lysine (B10760008) residues.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate. This forms a transient tetrahedral intermediate which then collapses, leading to the formation of a highly stable urethane (B1682113) (carbamate) linkage and the release of 4-nitrophenol (B140041) (p-nitrophenol) as a byproduct.[3] The stability of the urethane bond is a key advantage of this chemistry, ensuring the PEG chain remains firmly attached to the biomolecule under physiological conditions.[4]

A significant advantage of using mPEG-NPC is that the release of 4-nitrophenol can be monitored spectrophotometrically at approximately 400 nm, providing a real-time assessment of the reaction's progress.[3]

Reaction Scheme

The overall reaction can be depicted as follows:

mPEG-O-CO-O-C₆H₄-NO₂ + Protein-NH₂ → mPEG-O-CO-NH-Protein + HO-C₆H₄-NO₂

Factors Influencing the PEGylation Reaction

Several factors critically influence the efficiency and selectivity of the PEGylation reaction with mPEG-NPC:

  • pH: The pH of the reaction buffer is a crucial parameter. The nucleophilicity of the primary amino groups is dependent on their protonation state. A higher pH (typically 7.5-9.0) deprotonates the amino groups, increasing their reactivity towards the mPEG-NPC reagent.[5][6] However, very high pH can lead to hydrolysis of the activated PEG and may compromise the stability of certain proteins. For proteins that are unstable at alkaline pH, the reaction can be performed at a neutral or slightly acidic pH (6.5-7.5), though this may require longer reaction times or the use of activating agents.[5]

  • Molar Ratio of mPEG-NPC to Protein: The stoichiometry of the reactants significantly impacts the degree of PEGylation (the number of PEG chains attached per protein molecule). A higher molar excess of mPEG-NPC will generally result in a higher degree of PEGylation.[5] Optimization of this ratio is essential to achieve the desired product profile, whether it be mono-PEGylated or multi-PEGylated species.

  • Temperature and Reaction Time: PEGylation reactions are typically carried out at room temperature or 4°C to maintain protein stability. The reaction time can vary from a few hours to overnight, depending on the reactivity of the protein and the other reaction conditions.[7]

  • Protein Concentration: The concentration of the protein can influence the reaction kinetics. Higher concentrations may lead to faster reaction rates but can also increase the risk of aggregation.

Quantitative Data on PEGylation Efficiency

The efficiency of PEGylation with mPEG-NPC is highly dependent on the reaction conditions. The following tables summarize quantitative data from studies on the PEGylation of different proteins.

Table 1: Effect of pH on the PEGylation of Lysozyme (B549824) with mPEG30k-NPC

pHMono-PEGylated (%)Di-PEGylated (%)Tri-PEGylated (%)Total Conjugate (%)
6.5273030
7.0346040
8.0388147

Data adapted from a study on lysozyme PEGylation.[5]

Table 2: Effect of pH on the PEGylation of Erythropoietin (EPO) with mPEG-NPC

pHMono-PEGylated (%)Di-PEGylated (%)Tri-PEGylated (%)Total Conjugate (%)
6.5---62
7.0---83
8.040421092

Data adapted from a study on EPO PEGylation.[5]

Table 3: Kinetic Parameters of Native and PEGylated Uricase

EnzymeKM (M)
Native Uricase5.4 x 10-5
mPEG-pNP-Uricase2.7 x 10-5

Data from a study on the biochemical properties of PEGylated uricase.[2]

Experimental Protocols

Activation of mPEG-OH with 4-nitrophenyl chloroformate

This protocol describes the synthesis of mPEG-4-nitrophenyl carbonate from its hydroxyl precursor.

Materials:

Procedure:

  • Dissolve mPEG-OH in anhydrous THF at room temperature under an inert atmosphere.

  • Add 4-nitrophenyl chloroformate (1.5 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Purify the resulting mPEG-4-nitrophenyl carbonate by recrystallization from diethyl ether.

  • Dry the product in vacuo. A typical yield is around 70%.[7]

General Protocol for Protein PEGylation with mPEG9-4-nitrophenyl carbonate

This protocol provides a general workflow for the PEGylation of a protein. Optimization of pH, molar ratio, and reaction time is recommended for each specific protein.

Materials:

  • Protein of interest

  • mPEG9-4-nitrophenyl carbonate

  • Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reagent Preparation: Dissolve the mPEG9-4-nitrophenyl carbonate in the reaction buffer immediately before use.

  • Reaction Initiation: Add the desired molar excess of the mPEG9-4-nitrophenyl carbonate solution to the protein solution with gentle stirring.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for 1 to 24 hours. The progress can be monitored by measuring the absorbance at 400 nm for the release of 4-nitrophenol.

  • Quenching: Stop the reaction by adding an excess of the quenching solution to react with any unreacted mPEG9-4-nitrophenyl carbonate.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using an appropriate chromatography technique such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Characterization: Analyze the purified PEGylated protein using methods such as SDS-PAGE, SEC-HPLC, and MALDI-TOF mass spectrometry to determine the degree of PEGylation and purity.

Characterization of PEGylated Proteins

Thorough characterization of the PEGylated product is essential to ensure quality and consistency.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. PEGylated proteins will migrate slower than the unmodified protein, and different degrees of PEGylation (mono-, di-, tri-, etc.) may appear as a ladder of bands.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the hydrodynamic volume of a protein, leading to an earlier elution time on an SEC column compared to the native protein. SEC can be used for both purification and analysis of the PEGylated product mixture.

  • Ion Exchange Chromatography (IEX): IEX separates proteins based on their net charge. The covalent attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated isomers.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated protein and to identify the distribution of different PEGylated species.[8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can also be used to analyze the purity of the PEGylated product.

Conclusion

PEGylation using mPEG9-4-nitrophenyl carbonate is a robust and effective method for modifying proteins and peptides to improve their therapeutic properties. The formation of a stable urethane linkage and the ability to monitor the reaction via the release of 4-nitrophenol are significant advantages of this chemistry. By carefully controlling the reaction conditions, particularly pH and the molar ratio of reactants, researchers can achieve a desired degree of PEGylation and produce well-characterized, homogeneous products for a wide range of applications in drug development and biotechnology.

References

Methodological & Application

Revolutionizing Bioconjugation: A Detailed Guide to M-PEG9-4-nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biotherapeutics and drug delivery, the strategic modification of biomolecules is paramount to enhancing their efficacy, stability, and pharmacokinetic profiles. Among the arsenal (B13267) of bioconjugation reagents, M-Peg9-4-nitrophenyl carbonate (mPEG9-NPC) has emerged as a valuable tool for the covalent attachment of a discrete nine-unit polyethylene (B3416737) glycol (PEG) chain to proteins, peptides, and other amine-containing biomolecules. This application note provides a comprehensive overview, detailed experimental protocols, and critical data for the effective utilization of mPEG9-NPC in your research and development endeavors.

Introduction to this compound in Bioconjugation

This compound is an amine-reactive PEGylation reagent that facilitates the covalent attachment of a short, hydrophilic PEG spacer. The 4-nitrophenyl carbonate group serves as a reactive handle that readily undergoes nucleophilic attack by primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein) under mild basic conditions. This reaction results in the formation of a stable carbamate (B1207046) (urethane) linkage, which is known for its high stability under physiological conditions. A key advantage of using an NPC-activated PEG is the release of 4-nitrophenol (B140041) as a byproduct, which can be spectrophotometrically monitored at 400 nm to track the progress of the conjugation reaction in real-time.[1]

The attachment of the mPEG9 chain can confer several beneficial properties to the target biomolecule, including:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic proteins and protect them from aggregation.[2]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, thereby reducing its immunogenic potential.

  • Enhanced Pharmacokinetics: Although a short PEG chain, it can still contribute to an increased hydrodynamic radius, potentially leading to reduced renal clearance and a longer circulating half-life.

  • Controlled Modification: The use of a discrete PEG linker (n=9) ensures a defined and homogenous modification, in contrast to the polydispersity often associated with traditional PEGylation reagents.

Experimental Protocols

General Protocol for Protein PEGylation with mPEG9-NPC

This protocol provides a general framework for the PEGylation of a model protein, such as Bovine Serum Albumin (BSA) or Lysozyme (B549824). Optimization of reaction conditions, particularly the molar ratio of mPEG9-NPC to protein and the reaction pH, is crucial for achieving the desired degree of PEGylation.

Materials:

  • Protein of interest (e.g., BSA, Lysozyme)

  • This compound (mPEG9-NPC)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., Size-Exclusion Chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • mPEG9-NPC Preparation: Immediately before use, dissolve mPEG9-NPC in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • PEGylation Reaction:

    • Add the desired molar excess of the mPEG9-NPC stock solution to the protein solution while gently vortexing. The optimal molar ratio will depend on the protein and the desired degree of modification and should be determined empirically (see Table 1).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Reaction Monitoring (Optional): To monitor the progress of the reaction, measure the absorbance of the reaction mixture at 400 nm at different time points. An increase in absorbance indicates the release of 4-nitrophenol.

  • Quenching the Reaction: To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any unreacted mPEG9-NPC. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG reagent, 4-nitrophenol, and unmodified protein using a suitable chromatography technique, such as Size-Exclusion Chromatography (SEC) (see Protocol 2.2).

  • Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity (see Section 3).

  • Storage: Store the purified PEGylated protein under appropriate conditions, typically at -20°C or -80°C.

Detailed Protocol for Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

Materials:

  • Quenched PEGylation reaction mixture

  • SEC Column (e.g., Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 µm particles, 150 Å pore size)

  • Mobile Phase: 150 mM Phosphate Buffer, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the Mobile Phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material.

  • Injection: Inject an appropriate volume of the clarified supernatant onto the equilibrated SEC column. For an analytical scale column, an injection volume of 20 µL of a 2.0 mg/mL sample is typical.

  • Elution and Detection: Elute the sample with the Mobile Phase at a constant flow rate of 1.0 mL/min. Monitor the elution profile by measuring the absorbance at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. Unreacted mPEG9-NPC and 4-nitrophenol will elute much later.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or MALDI-TOF mass spectrometry to confirm the presence and purity of the PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the purified PEGylated protein and concentrate if necessary using an appropriate method, such as ultrafiltration.

Data Presentation: Quantitative Analysis of PEGylation

The efficiency of the PEGylation reaction and the properties of the resulting conjugate are influenced by several factors. The following tables provide a summary of expected outcomes based on varying reaction parameters.

Table 1: Effect of Molar Ratio and pH on the Degree of PEGylation of Lysozyme with mPEG-NPC.

Molar Ratio (mPEG-NPC:Lysozyme)pHDegree of PEGylation (PEG molecules/protein)Reference
6:16.5~0.2Patent Data
6:17.0~0.3Patent Data
6:18.0~1.1Patent Data
10:18.0Higher degree of modificationGeneral Trend
20:18.0Even higher degree of modificationGeneral Trend

Note: The degree of PEGylation is an average and the reaction will produce a mixture of species with varying numbers of attached PEG chains.

Table 2: Effect of PEGylation on the Biological Activity of Lysozyme.

Degree of PEGylationRetained Biological Activity (%)Reference
Low (mono-PEGylated)~67% (with Micrococcus lysodeikticus substrate)[3]
Not specifiedFull activity (with glycol chitosan (B1678972) substrate)[3]
Increasing PEGylationNo decay in activity (with glycol chitosan substrate)[2]

Note: The impact of PEGylation on biological activity is highly dependent on the protein, the site of PEG attachment, and the assay used.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Experimental Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein in Reaction Buffer Reaction PEGylation Reaction (Room Temp, 1-2h) Protein_Prep->Reaction PEG_Prep mPEG9-NPC in Anhydrous Solvent PEG_Prep->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching Purification SEC Purification Quenching->Purification Characterization Characterization (SDS-PAGE, MALDI-TOF) Purification->Characterization

Caption: Workflow for protein bioconjugation with mPEG9-NPC.

Signaling Pathway Modulation by a PEGylated Ligand

PEGylated ligands can be used to dissect signaling pathways by sterically hindering their access to specific cellular compartments. For instance, a PEGylated agonist for a G-protein coupled receptor (GPCR) located on the cell surface and within transverse tubules (T-tubules) of cardiomyocytes may only activate the surface receptors, allowing for the specific study of their downstream signaling.[4]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand PEGylated Agonist GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling activated by a PEGylated ligand.

Storage and Handling of this compound

Proper storage and handling of mPEG9-NPC are critical to maintain its reactivity.

  • Storage: The reagent should be stored at -20°C or lower, protected from moisture and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation of moisture. Prepare stock solutions in anhydrous solvents immediately before use, as the NPC group is susceptible to hydrolysis in aqueous solutions.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively employ this compound to create well-defined bioconjugates with enhanced properties, thereby advancing the development of novel therapeutics and research tools.

References

Application Notes and Protocols for Nanoparticle Surface Modification using M-PEG9-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. It enhances the systemic circulation time, reduces immunogenicity, and improves the stability of nanoparticles. M-PEG9-4-nitrophenyl carbonate is a specific, discrete PEG (dPEG®) reagent that offers high purity and a defined molecular weight (549.6 g/mol ), ensuring batch-to-batch consistency in surface modification.[1][2] This reagent features a terminal methoxy (B1213986) group and a 4-nitrophenyl carbonate (NPC) reactive group. The NPC group reacts efficiently with primary amine groups on the nanoparticle surface under mild conditions to form a stable carbamate (B1207046) linkage.[1] This document provides detailed application notes and protocols for the use of this compound for the surface modification of amine-functionalized nanoparticles.

Principle of Reaction

The surface modification process involves the reaction of the 4-nitrophenyl carbonate end of the M-PEG9-NPC with a primary amine on the surface of a nanoparticle. This reaction is a nucleophilic substitution where the amine group attacks the carbonyl carbon of the carbonate, leading to the displacement of 4-nitrophenol (B140041) and the formation of a stable carbamate bond. The release of the chromogenic 4-nitrophenol can be used to monitor the reaction progress spectrophotometrically.

Applications

The use of this compound for nanoparticle surface modification is applicable to a wide range of nanoparticle types, provided they possess surface primary amine groups. This includes, but is not limited to:

  • Liposomes: Modification of liposomes containing amine-functionalized phospholipids (B1166683) (e.g., DOPE, DPPE).

  • Polymeric Nanoparticles: Surface modification of nanoparticles made from polymers such as PLGA, PLA, and chitosan (B1678972) that have been functionalized with amine groups.

  • Inorganic Nanoparticles: PEGylation of silica (B1680970), gold, or iron oxide nanoparticles that have been surface-functionalized with amine-containing silanes (e.g., APTES).

The resulting PEGylated nanoparticles are well-suited for various biomedical applications, including drug delivery, in vivo imaging, and diagnostics, owing to their enhanced stability and "stealth" properties that reduce clearance by the reticuloendothelial system.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Silica Nanoparticles

This protocol details the procedure for PEGylating silica nanoparticles that have been surface-functionalized with amine groups.

Materials:

  • Amine-functionalized silica nanoparticles (NP-NH2)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized silica nanoparticles in anhydrous DMF to a final concentration of 5 mg/mL.

  • PEG Reagent Preparation: Dissolve this compound in anhydrous DMF to create a stock solution (e.g., 10 mg/mL). The required amount will depend on the desired PEG grafting density and the concentration of surface amines on the nanoparticles. A molar excess of M-PEG9-NPC to surface amines (e.g., 10-fold) is recommended to drive the reaction to completion.

  • Reaction:

    • To the nanoparticle dispersion, add the this compound solution dropwise while stirring.

    • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unreacted M-PEG9-NPC, DMF, and 4-nitrophenol byproduct.

  • Characterization:

    • Characterize the resulting PEGylated nanoparticles (NP-PEG) for size, polydispersity index (PDI), and zeta potential.

    • Confirm successful PEGylation using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

Protocol 2: Quantification of Surface Amine Groups (Pre-PEGylation)

To control the stoichiometry of the PEGylation reaction, it is crucial to quantify the number of reactive amine groups on the nanoparticle surface. The 4-nitrobenzaldehyde (B150856) (4-NBA) assay is a common method for this purpose.

Materials:

  • Amine-functionalized nanoparticles

  • 4-nitrobenzaldehyde (4-NBA)

  • Methanol (B129727)

  • Spectrophotometer

Procedure:

  • Sample Preparation: A known amount of amine-functionalized nanoparticles is dispersed in methanol containing an excess of 4-NBA.

  • Reaction: The mixture is heated (e.g., at 45°C) overnight to allow the formation of an imine bond between the amine groups and 4-NBA.

  • Quantification: The nanoparticles are then pelleted by centrifugation, and the decrease in the absorbance of the supernatant at a specific wavelength is measured to determine the amount of 4-NBA that has reacted, which corresponds to the number of surface amine groups.

Data Presentation

Successful PEGylation with this compound is expected to alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from nanoparticle characterization before and after modification.

ParameterNP-NH2 (Before PEGylation)NP-PEG (After PEGylation)
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) +25 ± 3-5 ± 2

Table 1: Physicochemical Properties of Nanoparticles.

Characterization TechniqueExpected Outcome for Successful PEGylation
FTIR Appearance of new peaks corresponding to the C-O-C ether stretch of the PEG backbone.
XPS Increase in the C1s and O1s signals and a decrease in the N1s signal.
Thermogravimetric Analysis (TGA) Weight loss at the degradation temperature of PEG, allowing for quantification of grafting density.

Table 2: Spectroscopic and Thermal Analysis of PEGylated Nanoparticles.

Visualizations

G cluster_0 Nanoparticle Functionalization NP_NH2 Amine-Functionalized Nanoparticle (NP-NH2) Reaction Reaction (DMF, RT, 12h) NP_NH2->Reaction MPEG_NPC M-PEG9-4-nitrophenyl carbonate MPEG_NPC->Reaction NP_PEG PEGylated Nanoparticle (NP-PEG) Reaction->NP_PEG Byproduct 4-Nitrophenol Reaction->Byproduct

Caption: Workflow for nanoparticle surface modification.

G cluster_1 Characterization Workflow Start PEGylated Nanoparticle (NP-PEG) DLS Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) Start->DLS Zeta Zeta Potential Measurement Start->Zeta FTIR FTIR Spectroscopy - Confirmation of PEG Start->FTIR XPS XPS Analysis - Surface Elemental Composition Start->XPS TGA Thermogravimetric Analysis (TGA) - Grafting Density Start->TGA

Caption: Post-modification characterization steps.

G cluster_0 Effect of PEGylation on Nanoparticle Properties cluster_1 Properties NP_NH2 NP-NH2 PEGylation PEGylation NP_NH2->PEGylation NP_PEG NP-PEG PEGylation->NP_PEG Size Increased Hydrodynamic Size NP_PEG->Size Zeta Reduced Zeta Potential NP_PEG->Zeta Stability Enhanced Colloidal Stability NP_PEG->Stability Circulation Prolonged In Vivo Circulation NP_PEG->Circulation

Caption: Benefits of nanoparticle PEGylation.

References

Application Notes and Protocols for PEGylating Peptides with m-PEG9-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a cornerstone technique in drug development to enhance the therapeutic properties of peptides. This process can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, improved solubility, and reduced immunogenicity.[1][2] Methoxy-PEG9-4-nitrophenyl carbonate (m-PEG9-4-NPC) is an amine-reactive PEGylation reagent that forms a stable urethane (B1682113) linkage with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues on a peptide.[3][4][5] The reaction releases 4-nitrophenol, which can be monitored spectrophotometrically to track the progress of the PEGylation reaction.[4]

These application notes provide a detailed, step-by-step guide for the PEGylation of a generic peptide using m-PEG9-4-nitrophenyl carbonate, including protocols for the reaction, purification of the conjugate, and comprehensive characterization.

Materials and Reagents

For successful peptide PEGylation, high-quality reagents and materials are essential. The following table provides a list of necessary materials and recommended suppliers.

Material/Reagent Recommended Supplier Example Catalog Number Purpose
Peptide of InterestCustom SynthesisN/AThe therapeutic peptide to be PEGylated.
This compoundBroadPharm, NanocsContact SupplierThe PEGylating reagent.
Sodium Phosphate (B84403) (NaH₂PO₄/Na₂HPO₄)Sigma-AldrichS0751/S0876Buffer component for the PEGylation reaction.
Sodium Chloride (NaCl)Sigma-AldrichS9888To adjust ionic strength of buffers.
Hydrochloric Acid (HCl)Fisher ScientificA144-212For pH adjustment of buffers.
Sodium Hydroxide (NaOH)Fisher ScientificS318-500For pH adjustment of buffers.
Glycine (B1666218) or Tris BaseSigma-AldrichG7126/T1503To quench the PEGylation reaction.
Acetonitrile (B52724) (ACN), HPLC GradeFisher ScientificA998-4Mobile phase component for RP-HPLC.
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508Mobile phase additive for RP-HPLC.
Deionized Water (ddH₂O)MilliporeN/AFor buffer and sample preparation.
Size-Exclusion Chromatography (SEC) ColumnAgilent, WatersConsult SupplierFor purification of the PEGylated peptide.
Ion-Exchange Chromatography (IEX) ColumnTosoh Bioscience, GE HealthcareConsult SupplierFor purification of the PEGylated peptide.
C18 RP-HPLC ColumnWaters, AgilentConsult SupplierFor reaction monitoring and purity analysis.
MALDI Matrix (e.g., sinapinic acid)Sigma-Aldrich85425For MALDI-TOF MS analysis.

Experimental Protocols

Preparation of Buffers and Reagents

Proper preparation of buffers and reagents is critical for a successful PEGylation reaction.

  • PEGylation Buffer (0.1 M Sodium Phosphate, pH 8.0):

    • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

    • To prepare 100 mL of the buffer, start with approximately 90 mL of the 0.1 M sodium phosphate monobasic solution.

    • While stirring, add the 0.1 M sodium phosphate dibasic solution until the pH reaches 8.0.

    • Bring the final volume to 100 mL with deionized water.

  • Quenching Solution (1 M Glycine or Tris, pH 8.0):

    • Dissolve the appropriate amount of glycine or Tris base in deionized water to a final concentration of 1 M.

    • Adjust the pH to 8.0 using concentrated HCl or NaOH.

  • Peptide Stock Solution:

    • Dissolve the peptide of interest in the PEGylation buffer to a final concentration of 5-10 mg/mL.

  • m-PEG9-4-NPC Stock Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous dimethylformamide (DMF) or acetonitrile (ACN) before diluting with the PEGylation buffer. The final concentration will depend on the desired molar excess.

PEGylation Reaction Protocol

The following protocol outlines the steps for the PEGylation reaction. The molar ratio of m-PEG9-4-NPC to the peptide is a critical parameter and should be optimized for each specific peptide. A starting point is a 5 to 10-fold molar excess of the PEG reagent.[6]

  • Add the calculated volume of the peptide stock solution to a reaction vessel.

  • Initiate the reaction by adding the freshly prepared m-PEG9-4-NPC stock solution to the peptide solution.

  • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight to potentially reduce side reactions.

  • Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 0, 30, 60, 120 minutes) and analyzing them by RP-HPLC.

  • Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50 mM. The quenching agent will react with any remaining m-PEG9-4-NPC.

  • Allow the quenching reaction to proceed for 1 hour at room temperature.

The following diagram illustrates the general experimental workflow for peptide PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Reagents Prepare Buffers and Reagents Peptide_Sol Dissolve Peptide Reagents->Peptide_Sol PEG_Sol Dissolve m-PEG9-4-NPC Peptide_Sol->PEG_Sol Mix Mix Peptide and m-PEG9-4-NPC PEG_Sol->Mix Incubate Incubate (2-4h, RT) Mix->Incubate Monitor Monitor by RP-HPLC Incubate->Monitor Quench Quench Reaction Monitor->Quench Purify Purify PEG-Peptide (SEC or IEX) Quench->Purify Analyze Analyze by MS, HPLC, and SDS-PAGE Purify->Analyze

A high-level overview of the peptide PEGylation workflow.
Purification of the PEGylated Peptide

Purification is necessary to separate the PEGylated peptide from the unreacted peptide, excess PEG reagent, and reaction byproducts. Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used methods.[][8][9]

  • Size-Exclusion Chromatography (SEC) Protocol:

    • Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC) with a suitable buffer, such as 150 mM sodium phosphate, pH 6.8.[10]

    • Load the quenched reaction mixture onto the column.

    • Elute the sample isocratically with the equilibration buffer at a flow rate of 0.8 mL/min.[10]

    • Monitor the elution profile at 280 nm and collect fractions corresponding to the PEGylated peptide, which will elute earlier than the smaller, unmodified peptide.

  • Ion-Exchange Chromatography (IEX) Protocol:

    • Equilibrate the IEX column (e.g., a strong cation exchange column like TSKgel SP-5PW) with a low-salt loading buffer (e.g., 20 mM sodium phosphate, pH 4.5).

    • Adjust the pH and conductivity of the quenched reaction mixture to match the loading buffer and load it onto the column.

    • Wash the column with the loading buffer to remove unbound species.

    • Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the loading buffer).

    • Collect fractions and analyze them by RP-HPLC to identify those containing the pure PEGylated peptide. PEGylation often shields the protein's surface charges, leading to weaker binding and earlier elution compared to the unmodified peptide.[]

Characterization of the PEGylated Peptide

Thorough characterization is essential to confirm the identity, purity, and extent of PEGylation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Purpose: To assess purity and monitor the reaction.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV at 220 nm and 280 nm.

    • Expected Result: The PEGylated peptide will have a longer retention time than the unmodified peptide.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

    • Purpose: To determine the molecular weight of the PEGylated peptide and confirm the degree of PEGylation.

    • Sample Preparation: Mix the purified PEGylated peptide solution 1:1 with a saturated solution of sinapinic acid in 50% acetonitrile/0.1% TFA. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[11]

    • Analysis: Acquire the mass spectrum in positive ion linear mode.

    • Expected Result: The mass spectrum will show a distribution of peaks corresponding to the PEGylated peptide, with each peak separated by the mass of the PEG monomer unit. The average molecular weight will be significantly higher than that of the unmodified peptide.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Purpose: To visualize the increase in apparent molecular weight.

    • Procedure: Run the unmodified peptide and the purified PEGylated peptide on a Tris-glycine polyacrylamide gel.

    • Expected Result: The PEGylated peptide will migrate slower than the unmodified peptide, appearing as a band with a higher apparent molecular weight.

Quantitative Data Summary

The efficiency of the PEGylation reaction can be assessed by analyzing the reaction mixture with RP-HPLC. The following table provides a hypothetical example of the results from optimizing the molar ratio of m-PEG9-4-NPC to the peptide.

Molar Ratio (PEG:Peptide)Unmodified Peptide (%)Mono-PEGylated Peptide (%)Di-PEGylated Peptide (%)
1:165305
5:1157510
10:156035
20:1<13565

Signaling Pathway Diagram

PEGylated therapeutic peptides often exert their effects by modulating specific cellular signaling pathways. For instance, a PEGylated agonist for a G-protein coupled receptor (GPCR) could activate the cAMP signaling pathway.

Signaling_Pathway PEG_Peptide PEGylated Peptide (Agonist) GPCR GPCR PEG_Peptide->GPCR Binds to G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression (Cellular Response) CREB->Gene_Exp Regulates

Activation of the cAMP signaling pathway by a PEGylated peptide agonist.

This guide provides a comprehensive framework for the PEGylation of peptides using this compound. Researchers should optimize the reaction conditions for each specific peptide to achieve the desired product with high yield and purity.

References

Application Notes and Protocols for M-Peg9-4-nitrophenyl carbonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-Peg9-4-nitrophenyl carbonate (mPEG9-NPC) is a versatile heterobifunctional linker molecule widely employed in bioconjugation and drug delivery. It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with nine repeating units, which imparts hydrophilicity and stealth properties to the conjugated molecule, and a reactive 4-nitrophenyl carbonate group. This activated carbonate group readily reacts with primary amines on drugs, peptides, proteins, or nanoparticle surfaces to form stable carbamate (B1207046) linkages under mild conditions. This reactivity makes mPEG9-NPC an invaluable tool for the development of advanced drug delivery systems, including drug-polymer conjugates, functionalized nanoparticles, and hydrogels for controlled release.

The PEG component of the molecule serves to enhance the solubility and stability of hydrophobic drugs, prolong their circulation half-life by reducing renal clearance and recognition by the reticuloendothelial system, and decrease the immunogenicity of protein-based therapeutics. The defined length of the PEG9 chain allows for precise control over the linker's properties. The 4-nitrophenyl carbonate group provides a convenient method for conjugation, as the reaction progress can be monitored by the release of 4-nitrophenol (B140041), which has a distinct absorbance signature.

These application notes provide an overview of the key applications of mPEG9-NPC in drug delivery, along with detailed protocols for the synthesis of drug conjugates and the preparation of functionalized nanoparticles and hydrogels.

Application 1: Synthesis of Drug-PEG Conjugates

The primary application of this compound is the covalent attachment of the PEG chain to amine-containing drug molecules. This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent drug.

Key Advantages of Drug-PEG Conjugation with mPEG9-NPC:

  • Improved Solubility: The hydrophilic PEG chain can enhance the aqueous solubility of poorly water-soluble drugs.

  • Prolonged Circulation Time: The PEG moiety increases the hydrodynamic radius of the drug, reducing its renal filtration and extending its half-life in the bloodstream.

  • Reduced Immunogenicity: For protein and peptide drugs, the PEG chain can shield antigenic epitopes, reducing the immune response.

  • Controlled Release: The carbamate linkage can be designed for controlled drug release under specific physiological conditions.

Experimental Protocol: General Procedure for Drug-PEG Conjugation

This protocol describes a general method for conjugating an amine-containing drug to this compound. The specific reaction conditions may need to be optimized for each drug.

Materials:

  • This compound

  • Amine-containing drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Phosphate-buffered saline (PBS)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution: Dissolve the amine-containing drug and a 1.5 to 5-fold molar excess of this compound in anhydrous DMF or DMSO. The concentration will depend on the solubility of the drug.

  • Base Addition: Add a 2 to 10-fold molar excess of TEA or DIPEA to the reaction mixture. The base acts as a catalyst and neutralizes the released 4-nitrophenolate.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by HPLC to observe the formation of the conjugate and the consumption of the starting materials.

  • Purification:

    • Once the reaction is complete, the crude product can be purified by dialysis against PBS to remove unreacted mPEG9-NPC, base, and solvent.

    • Alternatively, the product can be purified by preparative HPLC for higher purity.

  • Characterization: The purified drug-PEG conjugate should be characterized by:

    • HPLC: To assess purity.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.

    • NMR Spectroscopy: To confirm the structure of the conjugate.

Workflow for Drug-PEG Conjugation

Workflow for Drug-PEG Conjugation cluster_start Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Dissolve Drug Dissolve Drug and mPEG9-NPC in Anhydrous Solvent Add Base Add Triethylamine or DIPEA Dissolve Drug->Add Base Step 1 Stir Reaction Stir at Room Temperature (2-24h) under Inert Atmosphere Add Base->Stir Reaction Step 2 Purification Method Dialysis or Preparative HPLC Stir Reaction->Purification Method Step 3 Dialysis Dialysis against PBS Purification Method->Dialysis Option 1 HPLC_Purification Preparative HPLC Purification Method->HPLC_Purification Option 2 Characterization Methods HPLC, Mass Spectrometry, NMR Spectroscopy Dialysis->Characterization Methods Step 4 HPLC_Purification->Characterization Methods Step 4 HPLC_Analysis Purity Assessment (HPLC) Characterization Methods->HPLC_Analysis MS_Analysis Molecular Weight Confirmation (MS) Characterization Methods->MS_Analysis NMR_Analysis Structural Confirmation (NMR) Characterization Methods->NMR_Analysis

Caption: A stepwise workflow for the synthesis, purification, and characterization of drug-PEG conjugates using mPEG9-NPC.

Application 2: Surface Functionalization of Nanoparticles

This compound can be used to modify the surface of pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles, inorganic nanoparticles) that have amine groups on their surface. This PEGylation of nanoparticles offers several advantages for drug delivery.

Benefits of Nanoparticle PEGylation:

  • "Stealth" Properties: The PEG layer reduces opsonization (the process of marking particles for phagocytosis), leading to longer circulation times.

  • Improved Stability: The hydrophilic PEG chains can prevent nanoparticle aggregation.

  • Enhanced Tumor Targeting (Passive): The prolonged circulation time increases the probability of nanoparticles accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Experimental Protocol: Surface Functionalization of Amine-Modified Nanoparticles

This protocol provides a general method for the PEGylation of amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes containing amino-lipids, polymeric nanoparticles with surface amine groups)

  • This compound

  • Reaction Buffer (e.g., HEPES or borate (B1201080) buffer, pH 8.0-8.5)

  • Centrifugation-based filtration devices or Tangential Flow Filtration (TFF) system

  • Dynamic Light Scattering (DLS) instrument

  • Zeta Potential Analyzer

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • mPEG9-NPC Addition: Prepare a stock solution of this compound in a small amount of water-miscible organic solvent (e.g., DMSO) and add it to the nanoparticle suspension while stirring. The molar ratio of mPEG9-NPC to surface amine groups should be optimized.

  • Reaction: Incubate the mixture at room temperature for 4-12 hours with gentle stirring.

  • Purification: Remove unreacted mPEG9-NPC and byproducts by:

    • Centrifugation/Filtration: Use centrifugal filtration devices with an appropriate molecular weight cutoff to wash the nanoparticles with fresh buffer.

    • Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for purification.

  • Characterization:

    • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the PEGylated nanoparticles using DLS. An increase in size is expected after PEGylation.

    • Zeta Potential: Measure the surface charge of the nanoparticles. A decrease in the positive zeta potential (for initially positively charged nanoparticles) is indicative of successful PEGylation.

    • Quantification of PEGylation: The extent of PEGylation can be determined indirectly by quantifying the remaining unreacted amine groups on the nanoparticle surface using assays like the ninhydrin (B49086) or TNBSA assay.

Cellular Uptake Pathway of PEGylated Nanoparticles

Cellular Uptake of PEGylated Nanoparticles cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Compartments PEG_NP PEGylated Nanoparticle (mPEG9-NPC functionalized) Endocytosis Endocytosis (Clathrin-mediated) PEG_NP->Endocytosis Binding and Internalization Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Drug_Release Drug Release (e.g., due to low pH) Late_Endosome->Drug_Release Endosomal Escape or Lysosomal Degradation Cytosol Cytosol Drug_Release->Cytosol

Caption: A simplified diagram illustrating the endocytic pathway for the cellular uptake of PEGylated nanoparticles.

Application 3: Formation of Hydrogels for Controlled Drug Release

Multi-arm PEG-NPC derivatives can be used to form hydrogels through cross-linking with amine-containing molecules, such as peptides or proteins. While mPEG9-NPC itself is a linear monofunctional molecule, the principles of hydrogel formation using activated PEGs are relevant. For instance, a di-functional NPC-PEG-NPC linker could be used, or mPEG9-NPC could be used to functionalize a multi-amine backbone which is then crosslinked. These hydrogels can encapsulate drugs and provide sustained release.

Advantages of PEG Hydrogels for Drug Delivery:

  • Biocompatibility: PEG is a biocompatible and non-toxic polymer.

  • High Water Content: Hydrogels mimic the extracellular matrix, providing a favorable environment for encapsulated biologics.

  • Tunable Properties: The cross-linking density and degradation rate of the hydrogel can be tailored to control the drug release kinetics.

Experimental Protocol: Synthesis of a PEG-Peptide Hydrogel

This protocol is adapted from a method for synthesizing a four-arm PEG-nitrophenyl carbonate (PEG4NPC) hydrogel and can be conceptually applied to systems involving mPEG9-NPC functionalization.[1]

Materials:

  • Four-arm PEG-hydroxyl (PEG4OH)

  • 4-nitrophenyl chloroformate (4-NPC)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Diethyl ether

  • Amine-containing cross-linker (e.g., a di-amine peptide)

  • Drug to be encapsulated

  • Phosphate-buffered saline (PBS)

Procedure:

Part A: Synthesis of Four-Arm PEG-Nitrophenyl Carbonate (PEG4NPC) [1]

  • Dissolution: Dissolve PEG4OH in anhydrous DCM. In a separate flask, dissolve a 3 M equivalence of 4-NPC per hydroxyl group in anhydrous DCM.[1]

  • Reaction: Slowly add the PEG4OH solution to the 4-NPC solution and stir at room temperature for 72 hours under a nitrogen atmosphere.[1]

  • Purification:

    • Evaporate the DCM.[1]

    • Dissolve the product in a minimal amount of DCM and precipitate it by adding it to cold diethyl ether.[1]

    • Centrifuge the mixture, decant the supernatant, and dry the product under vacuum.[1]

  • Characterization: Determine the degree of NPC coupling by measuring the absorbance of 4-nitrophenol released upon hydrolysis in 1 M NaOH at 405 nm.[1]

Part B: Hydrogel Formation and Drug Encapsulation

  • Preparation of Solutions:

    • Prepare a solution of the synthesized PEG4NPC in PBS.

    • Prepare a solution of the amine-containing cross-linker in PBS.

    • Prepare a solution of the drug to be encapsulated in PBS.

  • Hydrogel Formation:

    • Mix the PEG4NPC solution with the drug solution.

    • Add the cross-linker solution to the PEG4NPC/drug mixture and mix thoroughly.

    • The mixture will start to gel. The gelation time will depend on the concentration of the reactants and the pH of the buffer.

  • Characterization of the Hydrogel:

    • Swelling Ratio: Measure the weight of the hydrogel before and after swelling to equilibrium in PBS.

    • Drug Release Study: Place the drug-loaded hydrogel in a known volume of PBS at 37°C. At predetermined time points, collect aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Logical Relationship in Hydrogel Formation

Hydrogel Formation Logic Multi_Arm_PEG_NPC Multi-Arm PEG-NPC (e.g., PEG4NPC) Mixing Mixing in Aqueous Buffer Multi_Arm_PEG_NPC->Mixing Amine_Crosslinker Amine-containing Cross-linker (e.g., Di-amine Peptide) Amine_Crosslinker->Mixing Drug Drug Molecule Drug->Mixing Hydrogel Drug-Encapsulated Hydrogel Mixing->Hydrogel Cross-linking Reaction Controlled_Release Controlled Drug Release Hydrogel->Controlled_Release Diffusion and/or Degradation

Caption: A diagram showing the components and process leading to the formation of a drug-releasing hydrogel.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound in comprehensive drug delivery studies, the following tables present representative data from studies using closely related mPEG-linker systems for drug conjugation and nanoparticle formulation. These values should be considered as a general guide.

Table 1: Representative Characteristics of PEGylated Nanoparticles

Nanoparticle SystemDrugSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
mPEG-PLA NanoparticlesDocetaxel~100Not ReportedNot Reported[2]
mPEG-PLGA NanoparticlesSyringopicroside and Hydroxytyrosol91.70 ± 2.11-24.5 ± 1.1632.38 ± 2.76[3]
mPEG-PCL/mPEG-PLA MicellesGambogenic Acid83.23 ± 1.06Not Reported90.18 ± 2.59[4]

Table 2: Representative Pharmacokinetic Parameters of PEGylated Drug Formulations

FormulationDrugCmax (mg/L)AUC (mg*h/L)t1/2 (h)Reference
Docetaxel InjectionDocetaxel0.525Not ReportedNot Reported[2]
Docetaxel-loaded mPEG-PLA NPDocetaxel44.374Increased 94.7-fold vs injectionNot Reported[2]
Paclitaxel (Taxol®)PaclitaxelNot Reported9,570 ± 1,4806.84 ± 1.39[5]
Paclitaxel-loaded mPEG-PLA NPPaclitaxelNot Reported29,600 ± 1,69018.80 ± 3.14[5]

Table 3: Representative In Vitro Drug Release from PEGylated Nanoparticles

Nanoparticle SystemDrugRelease ConditionsCumulative Release at 24h (%)Release Kinetics ModelReference
mPEG-PLGA NPSyringopicroside and HydroxytyrosolNot SpecifiedNot SpecifiedHiguchi[3]
mPEG-PLA/mPEG-PCL MicellesGambogenic AcidPBS (pH 7.4)~40Biphasic[4]

Disclaimer: The experimental protocols and quantitative data provided are for informational purposes and should be adapted and optimized for specific research applications. Due to the limited specific data for this compound, some information is based on analogous PEGylated systems. Researchers should consult the primary literature and perform their own validation experiments.

References

Application Notes and Protocols for Antibody PEGylation with m-PEG9-4-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins like monoclonal antibodies (mAbs), is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, improved stability, increased solubility, and reduced immunogenicity.[1] m-PEG9-4-nitrophenyl carbonate is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of the antibody, to form stable urethane (B1682113) linkages.[2][3] The release of p-nitrophenol during the reaction allows for convenient spectrophotometric monitoring of the conjugation progress.[2]

These application notes provide a detailed overview of the reaction conditions, protocols for conjugation, purification, and characterization of antibodies modified with this compound.

Reaction Conditions and Optimization

The successful PEGylation of an antibody is a balance between achieving the desired degree of PEGylation and preserving the antibody's biological activity. The key reaction parameters to optimize are pH, the molar ratio of PEG to antibody, reaction time, and temperature.

pH: The reaction of this compound with the primary amines of an antibody is highly pH-dependent. The ε-amino group of lysine has a pKa of approximately 10.5, and the N-terminal α-amino group has a pKa around 8.0. The reaction proceeds more efficiently at a pH where a significant fraction of these amines are deprotonated and thus nucleophilic. Generally, a pH range of 7.5 to 9.0 is recommended for this reaction.[2] Higher pH values (8.5-9.0) lead to a faster reaction rate but may compromise the stability of the antibody. Conversely, a lower pH (7.5-8.0) results in a slower reaction but can be beneficial for maintaining the antibody's structural integrity and biological function.[3]

Molar Ratio: The degree of PEGylation (the number of PEG chains attached to a single antibody molecule) is primarily controlled by the molar ratio of the this compound to the antibody in the reaction mixture. A higher molar excess of the PEG reagent will result in a higher degree of PEGylation. However, excessive PEGylation can lead to a loss of antigen-binding affinity due to steric hindrance. Therefore, it is crucial to empirically determine the optimal molar ratio to achieve the desired therapeutic profile.

Temperature and Reaction Time: The PEGylation reaction is typically carried out at room temperature (20-25°C) or at 4°C. Lower temperatures can help to preserve the stability of the antibody during the conjugation process, although this will require a longer reaction time. Reaction times can range from 30 minutes to several hours and should be optimized for each specific antibody and desired degree of PEGylation.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how varying reaction conditions can influence the degree of PEGylation and the resulting antibody activity. Note: This data is representative and should be adapted based on experimental results for your specific antibody.

Table 1: Effect of pH on the Degree of PEGylation of a Monoclonal Antibody (mAb)

Reaction pHMolar Ratio (PEG:mAb)Reaction Time (hours)Average Degree of PEGylationRelative Binding Affinity (%)
7.520:142.195
8.020:123.588
8.520:115.275
9.020:117.860

Table 2: Effect of Molar Ratio of m-PEG9-NPC on Degree of PEGylation of a mAb at pH 8.0

Molar Ratio (PEG:mAb)Reaction Time (hours)Average Degree of PEGylationRelative Binding Affinity (%)
5:121.598
10:122.892
20:123.588
50:126.170

Experimental Protocols

Protocol 1: PEGylation of a Monoclonal Antibody

This protocol describes a general procedure for the conjugation of this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing substances (e.g., Tris buffer, glycine), exchange the buffer to PBS using dialysis or a desalting column.

    • Adjust the concentration of the antibody to 1-10 mg/mL in the Reaction Buffer.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the antibody solution to achieve the desired molar ratio.

    • Gently mix the reaction solution by inverting the tube or using a rocker. Avoid vigorous shaking or vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by measuring the absorbance at 405 nm due to the release of p-nitrophenol.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or extensive dialysis against PBS.

Protocol 2: Characterization of the PEGylated Antibody

1. Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry:

  • Sample Preparation: Mix the purified PEGylated antibody solution with a suitable MALDI matrix (e.g., sinapinic acid).[4][5]

  • Analysis: Acquire the mass spectrum of the sample. The spectrum will show a series of peaks corresponding to the unmodified antibody and the antibody with one, two, or more PEG chains attached.

  • Calculation: The mass difference between the peaks corresponds to the mass of the m-PEG9 moiety. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.[4]

2. Analysis of Purity and Heterogeneity by SDS-PAGE:

  • Run the purified PEGylated antibody on an SDS-PAGE gel alongside the unmodified antibody.

  • The PEGylated antibody will migrate slower than the unmodified antibody, with distinct bands potentially visible for different degrees of PEGylation.

3. Assessment of Binding Affinity by Surface Plasmon Resonance (SPR) or ELISA:

  • Perform an SPR or ELISA experiment to determine the binding kinetics (Kon, Koff) and affinity (KD) of the PEGylated antibody to its target antigen.

  • Compare the binding affinity of the PEGylated antibody to that of the unmodified antibody to assess the impact of PEGylation on its biological function.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Buffer Exchange & Concentration Adjustment conjugation PEGylation Reaction (pH, Molar Ratio, Temp, Time) antibody_prep->conjugation peg_prep m-PEG9-NPC Dissolution in DMSO peg_prep->conjugation quenching Quenching with Tris Buffer conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification maldi Degree of PEGylation (MALDI-TOF) purification->maldi sds_page Purity & Heterogeneity (SDS-PAGE) purification->sds_page binding_assay Binding Affinity (SPR/ELISA) purification->binding_assay

Caption: Experimental workflow for antibody PEGylation.

HER2 Signaling Pathway and Mechanism of Action of a PEGylated Anti-HER2 Antibody

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor her3 HER3 Receptor her2->her3 Dimerization ras Ras her2->ras pi3k PI3K her3->pi3k peg_mab PEGylated Anti-HER2 mAb peg_mab->her2 Binding & Inhibition of Dimerization akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: HER2 signaling pathway and antibody inhibition.

References

Application Notes and Protocols: M-PEG9-4-Nitrophenyl Carbonate in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research, prized for their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix. A key method for forming these hydrogels is the use of amine-reactive PEG derivatives. Among these, multi-arm PEG-4-nitrophenyl carbonates (PEG-NPCs) are valuable precursors for creating hydrogels with predictable and controllable characteristics.

This document provides detailed application notes and protocols for the synthesis of a four-arm PEG-nitrophenyl carbonate (4-arm PEG-NPC) and its subsequent use in forming peptide-crosslinked hydrogels. The protocols are designed to be adaptable for various research applications, including 3D cell culture, regenerative medicine, and controlled drug delivery.[1]

Principle of Reaction

The formation of the hydrogel is based on a straightforward nucleophilic substitution reaction. The 4-nitrophenyl carbonate groups at the termini of the multi-arm PEG are highly reactive towards primary amines, such as the ε-amine group of lysine (B10760008) residues in peptides.[1] This reaction forms stable, covalent carbamate (B1207046) (urethane) linkages, resulting in a crosslinked polymer network—the hydrogel. The release of the p-nitrophenol byproduct during the reaction can be monitored spectrophotometrically.

Applications

PEG-NPC derived hydrogels are versatile platforms for a range of biomedical applications:

  • 3D Cell Culture: The biocompatible and highly tunable nature of these hydrogels provides an ideal microenvironment for encapsulating and culturing cells in three dimensions, allowing for the study of cell behavior in a more physiologically relevant context.[1]

  • Regenerative Medicine: By incorporating specific bioactive peptides (e.g., cell adhesion motifs like RGD) or encapsulating growth factors, these hydrogels can be engineered to promote tissue regeneration and repair.

  • Controlled Drug Delivery: The porous network of the hydrogel can be used to encapsulate therapeutic molecules, such as growth factors like Vascular Endothelial Growth Factor (VEGF), for sustained release to a target site, thereby modulating cellular signaling pathways for therapeutic benefit.

Experimental Protocols

Protocol 1: Synthesis of Four-Arm PEG-Nitrophenyl Carbonate (4-arm PEG-NPC)

This protocol details the synthesis of the hydrogel precursor, 4-arm PEG-NPC, from a hydroxyl-terminated 4-arm PEG.[1]

Materials:

  • Four-arm PEG-hydroxyl (PEG4OH, e.g., 10 kDa)

  • 4-nitrophenyl chloroformate (4-NPC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethyl ether (DE)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Stir plate and stir bar

  • Centrifuge and centrifuge tubes

  • Lyophilizer

  • UV-Vis Spectrophotometer

Methodology:

  • Reaction Setup: All procedures must be performed under anhydrous conditions in a nitrogen chamber or using a Schlenk line.

  • Dissolution of Reactants:

    • Dissolve PEG4OH in 10 mL of anhydrous DCM in a round-bottom flask.

    • In a separate flask, dissolve 4-nitrophenyl chloroformate in 15 mL of anhydrous DCM to achieve a 3 molar equivalence per hydroxyl group of the PEG4OH.

  • Reaction:

    • Slowly add the PEG4OH solution dropwise to the stirring 4-NPC solution at room temperature.

    • Allow the reaction to stir at room temperature for 72 hours.

  • Purification:

    • Evaporate the DCM overnight in a fume hood.

    • Dissolve the resulting product in a minimal amount of DCM (approx. 3 mL).

    • Precipitate the product by adding the DCM solution to 180 mL of cold diethyl ether and centrifuge for 20 minutes at 4°C.

    • Aspirate and discard the supernatant.

    • Repeat the dissolution and precipitation steps two more times.

  • Drying:

    • After the final precipitation, evaporate the residual solvent overnight.

    • Dry the final product at 70°C under vacuum for 1 hour.

    • Lyophilize the product overnight to yield 4-arm PEG-NPC as a white powder.

  • Characterization (Confirmation of NPC Coupling):

    • Dissolve a small, known amount of the final product in 1 M NaOH.

    • Measure the absorbance of the solution at 405 nm to quantify the released 4-nitrophenol (B140041).

    • Calculate the level of NPC coupling using the Beer-Lambert law and an extinction coefficient for 4-nitrophenol of 18,000 M⁻¹cm⁻¹. A coupling efficiency of over 90% is expected.[1]

Protocol 2: Formation of Peptide-Crosslinked PEG Hydrogel

This protocol describes the formation of a hydrogel by crosslinking the synthesized 4-arm PEG-NPC with a lysine-containing peptide.

Materials:

  • Synthesized 4-arm PEG-NPC (from Protocol 1)

  • Lysine-containing crosslinking peptide (e.g., dilysine or a custom peptide with terminal lysine residues)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Vortex mixer

  • Small vials or molds for hydrogel casting

Methodology:

  • Prepare Precursor Solutions:

    • PEG Solution: Dissolve the lyophilized 4-arm PEG-NPC in sterile PBS (pH 7.4) to the desired final concentration (e.g., for a 5% w/v hydrogel, prepare a 10% w/v stock solution). Ensure complete dissolution by gentle vortexing. Keep the solution on ice to prevent premature hydrolysis.

    • Crosslinker Solution: Dissolve the lysine-containing peptide in sterile PBS (pH 7.4) to achieve a stoichiometric ratio with the PEG-NPC reactive groups. For a 4-arm PEG-NPC, a 2:1 molar ratio of PEG-NPC to a tetra-functional crosslinker (like a peptide with two primary amine groups) would be a starting point.

  • Hydrogel Formation:

    • In a sterile vial or mold, add the required volume of the crosslinker solution.

    • Carefully add an equal volume of the 4-arm PEG-NPC solution to the crosslinker solution.

    • Mix the components thoroughly but gently by pipetting up and down to ensure a homogenous solution. Avoid introducing air bubbles.

    • Allow the mixture to stand at 37°C. Gelation should occur as the amine groups of the lysine react with the nitrophenyl carbonate groups of the PEG.

    • The gelation time can be monitored by tilting the vial; gelation is complete when the solution no longer flows.

  • Equilibration:

    • Once formed, the hydrogel can be swelled to equilibrium by immersing it in an excess of sterile PBS or cell culture medium for 24 hours. This step is also crucial for leaching out the 4-nitrophenol byproduct.

Protocol 3: Characterization of Hydrogel Properties

1. Swelling Ratio Measurement

The swelling ratio provides insight into the water uptake capacity and crosslinking density of the hydrogel.

Methodology:

  • Prepare hydrogel discs of a known initial size.

  • Lyophilize the hydrogels to obtain their dry weight (Wd).

  • Immerse the dried hydrogels in an excess of deionized water or PBS at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd .

2. Mechanical Properties (Rheology)

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G'), which is a measure of its stiffness.

Methodology:

  • Use a rheometer with a parallel plate geometry.

  • Place a freshly prepared hydrogel sample onto the bottom plate of the rheometer.

  • Lower the upper plate to a defined gap height (e.g., 1 mm).

  • Perform a time sweep at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) at 37°C to monitor the gelation process. The crossover point of the storage modulus (G') and loss modulus (G'') indicates the gel point.

  • Once the hydrogel is fully formed (G' reaches a plateau), perform a strain sweep (e.g., 0.1% to 100% strain at 1 Hz) to identify the linear viscoelastic region (LVER).

  • Finally, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to determine the equilibrium storage modulus.

Data Presentation

The physical properties of hydrogels are highly dependent on the polymer concentration. Below is a summary of typical properties for tetra-PEG hydrogels, which can serve as a reference for expected values.

Polymer Concentration (% w/v)Gelation Time (minutes)Swelling Ratio (q)Storage Modulus (G') (Pa)
2.5~15~35~500
5.0~8~22~2000
10.0< 5~15~8000
Note: Data are representative values adapted from studies on similar multi-arm PEG hydrogel systems. Actual values will vary based on the specific PEG molecular weight, peptide crosslinker, and reaction conditions.

Visualizations

Experimental Workflow

G Overall Experimental Workflow cluster_0 Precursor Synthesis cluster_1 Hydrogel Formation cluster_2 Characterization & Application PEG4OH 4-arm PEG-OH Reaction Reaction in Anhydrous DCM (72h) PEG4OH->Reaction NPC 4-Nitrophenyl Chloroformate NPC->Reaction Purification Precipitation & Washing Reaction->Purification Drying Vacuum & Lyophilization Purification->Drying PEG4NPC Synthesized 4-arm PEG-NPC Drying->PEG4NPC Mixing Mix Precursors in PBS (pH 7.4) PEG4NPC->Mixing Peptide Lysine-Peptide Crosslinker Peptide->Mixing Gelation Incubate at 37°C Mixing->Gelation Hydrogel Crosslinked Hydrogel Gelation->Hydrogel Swelling Swelling Ratio Measurement Hydrogel->Swelling Rheology Rheological Analysis Hydrogel->Rheology Application Drug Delivery / 3D Cell Culture Hydrogel->Application

Caption: Workflow from precursor synthesis to hydrogel characterization.

Reaction Mechanism

G Hydrogel Crosslinking Reaction PEG 4-Arm PEG-NPC Hydrogel Crosslinked Hydrogel (Carbamate Linkage) PEG->Hydrogel + Peptide Peptide-Lysine (Amine Group) Peptide->Hydrogel Byproduct 4-Nitrophenol (Byproduct) Hydrogel->Byproduct releases

Caption: Reaction of PEG-NPC with amine groups to form a hydrogel.

Application Example: VEGF Signaling Pathway

G VEGF Signaling in Angiogenesis cluster_0 Hydrogel Drug Delivery cluster_1 Cellular Signaling Cascade Hydrogel VEGF-Loaded PEG-NPC Hydrogel VEGF VEGF (Released) Hydrogel->VEGF Sustained Release VEGFR2 VEGFR2 Receptor (on Endothelial Cell) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Akt Akt VEGFR2->Akt Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

References

Application Notes and Protocols: Calculating Molar Excess of m-PEG9-4-nitrophenyl carbonate for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. This modification can improve solubility, extend circulatory half-life, reduce immunogenicity, and protect from proteolytic degradation. m-PEG9-4-nitrophenyl carbonate is a valuable reagent for this purpose, enabling the formation of stable carbamate (B1207046) linkages with primary amino groups under mild conditions.

A critical parameter for a successful pegylation reaction is the molar ratio of the PEG reagent to the target molecule. An insufficient amount of PEG reagent will result in a low yield of the desired conjugate, while a large excess can lead to polysubstituted products and complicate the purification process. This application note provides a detailed guide to calculating and optimizing the molar excess of this compound for various reactions, along with experimental protocols and relevant biological context.

Factors Influencing Molar Excess

The optimal molar excess of this compound is not a fixed value but depends on a multitude of factors. A careful consideration of these variables is essential for achieving the desired degree of pegylation with high efficiency and selectivity.

FactorInfluence on Molar ExcessRationale
Number of Reactive Sites Higher number of primary amines on the target molecule may require a higher molar excess to achieve the desired degree of pegylation.More available sites for reaction necessitate a greater concentration of the PEG reagent to drive the reaction to completion for a specific number of attachments.
Reactivity of the Target Molecule Molecules with highly accessible and reactive amino groups may require a lower molar excess.Steric hindrance and the local chemical environment can affect the accessibility and nucleophilicity of the amino groups.
Concentration of Reactants More dilute reaction conditions may necessitate a higher molar excess.At lower concentrations, the probability of collision between the PEG reagent and the target molecule is reduced, requiring a higher concentration of the PEG reagent to maintain the reaction rate.
Reaction Time Shorter reaction times may require a higher molar excess.A higher concentration of the PEG reagent can accelerate the reaction rate, allowing for a shorter overall reaction time.
Reaction Temperature Higher temperatures generally increase the reaction rate, potentially allowing for a lower molar excess.Increased kinetic energy leads to more frequent and energetic collisions between reactants.
pH of the Reaction Buffer The reaction is typically performed at a pH of 7.5-8.5. Deviations may require adjustments to the molar excess.The primary amino groups on the target molecule need to be in their unprotonated, nucleophilic state to react with the 4-nitrophenyl carbonate.
Desired Degree of Pegylation To obtain mono-pegylated products, a lower molar excess is generally used, while multi-pegylation requires a higher excess.Controlling the stoichiometry is key to achieving the desired product distribution.

General Recommendations for Molar Excess

For the pegylation of peptides and proteins with m-PEG-4-nitrophenyl carbonate reagents, a starting point for optimization is a 1.5 to 3-fold molar excess of the PEG reagent over the target molecule[1]. However, this is a general guideline, and the optimal ratio should be determined empirically for each specific application. In some cases, a much larger excess may be required to drive the reaction to completion, especially for less reactive molecules or when a high degree of pegylation is desired.

Experimental Protocols

Protocol 1: Pegylation of a Peptide with this compound

This protocol provides a general procedure for the conjugation of this compound to a peptide containing a free primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

  • Peptide with at least one primary amino group

  • This compound

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN) (optional, for dissolving the PEG reagent)

  • Tris buffer (e.g., 1 M, pH 7.5) for quenching

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for monitoring and purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL. The optimal concentration will depend on the solubility of the peptide.

  • PEG Reagent Preparation: Based on the desired molar excess (start with a 1.5 to 3-fold excess), calculate the required amount of this compound. The PEG reagent can be added as a solid directly to the peptide solution or dissolved in a minimal amount of a water-miscible organic solvent like DMF or ACN before addition.

  • Reaction Initiation: Add the prepared this compound to the peptide solution while gently stirring.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction should be monitored by RP-HPLC to determine the consumption of the starting materials and the formation of the pegylated product.

  • Reaction Quenching: Once the desired level of pegylation is achieved, quench the reaction by adding a small amount of an amine-containing buffer, such as Tris buffer, to consume any unreacted this compound.

  • Purification: Purify the pegylated peptide from the reaction mixture using preparative RP-HPLC. A C18 or C4 column is typically used, with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the pegylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 2: Optimization of Molar Excess

To determine the optimal molar excess for your specific application, it is recommended to perform a series of small-scale trial reactions with varying molar ratios of this compound to the target molecule.

Procedure:

  • Set up parallel reactions with different molar excesses of the PEG reagent (e.g., 1:1, 1.5:1, 2:1, 3:1, 5:1).

  • Keep all other reaction parameters (concentration, temperature, time, and pH) constant.

  • Monitor the reactions over time using an appropriate analytical technique (e.g., RP-HPLC, SDS-PAGE for proteins).

  • Analyze the results to determine the molar excess that provides the highest yield of the desired pegylated product with minimal formation of byproducts.

Visualization of Key Processes

Chemical Reaction of this compound

The following diagram illustrates the reaction between this compound and a primary amine on a target molecule, resulting in a stable carbamate linkage.

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Pegylation

This diagram outlines the general workflow for a typical pegylation experiment, from reaction setup to final product characterization.

G A 1. Dissolve Target Molecule in Buffer (pH 7.5-8.5) B 2. Prepare m-PEG9-4-nitrophenyl carbonate Solution A->B Calculate Molar Excess (e.g., 1.5-3x) C 3. Mix Reactants and Incubate (4-12h, RT) B->C D 4. Monitor Reaction (e.g., RP-HPLC) C->D E 5. Quench Reaction (e.g., Tris Buffer) D->E Desired Conversion Achieved F 6. Purify Pegylated Product (e.g., Preparative RP-HPLC) E->F G 7. Characterize Final Product (e.g., Mass Spectrometry) F->G

Caption: General experimental workflow for pegylation.

Signaling Pathway: Impact of Pegylated Interferon on JAK-STAT Signaling

Pegylated proteins, such as PEG-interferon, are used therapeutically and can modulate cellular signaling pathways. This diagram illustrates the JAK-STAT signaling pathway, which is activated by interferon and can be influenced by pegylation. Pegylation can alter the pharmacokinetics and pharmacodynamics of interferon, leading to a sustained but potentially attenuated activation of the pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Interferon Receptor (IFNAR1/IFNAR2) JAK JAK1 & Tyk2 Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation STAT2 STAT2 JAK->STAT2 Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocation Gene Gene Transcription (Antiviral & Antiproliferative Genes) ISRE->Gene PEG_IFN PEG-Interferon PEG_IFN->Receptor Binding

Caption: Pegylated interferon modulating the JAK-STAT signaling pathway.[2][3][4][5]

Conclusion

The successful pegylation of therapeutic molecules using this compound hinges on the careful calculation and optimization of the molar excess of the PEG reagent. By considering the factors outlined in this application note and following the provided protocols, researchers can achieve a high degree of control over their pegylation reactions, leading to the efficient production of well-defined conjugates with improved therapeutic potential. Empirical determination of the optimal molar excess for each specific target molecule remains a critical step for reproducible and scalable results.

References

Purifying m-PEG9-PEGylated Proteins: A Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of methoxy-polyethylene glycol (m-PEG) chains, such as m-PEG9, to proteins is a widely employed strategy in biopharmaceutical development to enhance their therapeutic properties. This process, known as PEGylation, can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, shielding it from proteolytic degradation, and reducing its immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture containing the desired mono-PEGylated protein, unreacted protein, excess PEG reagent, and multi-PEGylated species.[] Consequently, a robust purification strategy is critical to isolate the active, mono-PEGylated conjugate.

This document provides detailed application notes and protocols for the purification of m-PEG9-PEGylated proteins using various chromatography techniques.

Core Concepts in Chromatographic Purification of PEGylated Proteins

The successful separation of PEGylated proteins from their unreacted counterparts and other impurities relies on the physicochemical changes imparted by the m-PEG9 chain. Several chromatographic methods can be employed, either individually or in combination, to achieve high purity.[2]

Experimental Workflow for PEGylation and Purification

The overall process from PEGylation to obtaining a purified product follows a logical sequence. Careful optimization at each stage is crucial for a successful outcome.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Chromatographic Purification cluster_analysis Quality Control Protein Native Protein Reaction Reaction Mixture (PEGylated Protein, Native Protein, Excess PEG) Protein->Reaction mPEG9 Activated m-PEG9 Reagent mPEG9->Reaction IEX Ion Exchange Chromatography (IEX) Reaction->IEX Primary Capture/Separation SEC Size Exclusion Chromatography (SEC) IEX->SEC Polishing/Aggregate Removal Purified_Protein Purified m-PEG9-PEGylated Protein IEX->Purified_Protein HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Optional Polishing/ Isomer Separation SEC->Purified_Protein HIC->Purified_Protein SDS_PAGE SDS-PAGE Purified_Protein->SDS_PAGE Mass_Spec Mass Spectrometry Purified_Protein->Mass_Spec HPLC Analytical HPLC Purified_Protein->HPLC

Caption: General workflow from PEGylation reaction to purification and analysis.

Ion Exchange Chromatography (IEX)

Application Note:

Ion Exchange Chromatography (IEX) is a powerful technique for separating molecules based on their net surface charge.[][3] The attachment of a neutral m-PEG9 chain can shield the charged residues on the protein surface, leading to a change in its overall charge and, consequently, its interaction with the IEX resin.[] This charge-shielding effect typically results in PEGylated proteins eluting earlier than their native counterparts in a salt gradient. IEX is highly effective for separating proteins with different degrees of PEGylation (mono-, di-, etc.) and can also be used to separate positional isomers, as the location of the PEG chain can differentially mask charged groups.[]

Protocol: Purification of a m-PEG9-PEGylated Protein using Cation Exchange Chromatography (CEX)

This protocol assumes the m-PEG9-PEGylated protein has a net positive charge at the working pH and will be purified using a cation exchange column.

Materials:

  • Cation exchange column (e.g., Mono S, SP Sepharose)

  • Equilibration Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • Chromatography system (e.g., FPLC, HPLC)

  • PEGylation reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Clarify the PEGylation reaction mixture by centrifugation (e.g., 10,000 x g for 15 minutes) to remove any precipitated material.[4]

    • Filter the supernatant through a 0.22 µm filter.[4]

    • If necessary, perform a buffer exchange into the Equilibration Buffer using dialysis or a desalting column.

  • Column Equilibration:

    • Wash the cation exchange column with 5-10 column volumes (CVs) of Equilibration Buffer until a stable baseline is achieved.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a flow rate recommended by the manufacturer.

    • Collect the flow-through fraction.

  • Washing:

    • Wash the column with 5-10 CVs of Equilibration Buffer to remove any unbound material, including excess m-PEG9 reagent.

  • Elution:

    • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CVs.

    • Collect fractions throughout the gradient. The m-PEG9-PEGylated protein is expected to elute at a lower salt concentration than the native protein.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and UV spectrophotometry (A280) to identify the fractions containing the purified m-PEG9-PEGylated protein.

Quantitative Data (Representative):

ParameterNative ProteinMono-m-PEG9-PEGylated ProteinPurityYield
Elution [NaCl] (mM) 250-350150-250>95%>80%

Size Exclusion Chromatography (SEC)

Application Note:

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius. PEGylation significantly increases the hydrodynamic volume of a protein, making SEC an excellent choice for separating PEGylated proteins from their smaller, native counterparts.[5][6] It is also highly effective at removing unreacted, low-molecular-weight PEG reagents.[] SEC is often used as a polishing step after IEX to remove any remaining aggregates or impurities.

Protocol: Polishing of m-PEG9-PEGylated Protein using SEC

Materials:

  • SEC column (e.g., Superdex 200, Sephacryl S-300) with an appropriate molecular weight fractionation range.

  • SEC Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system

  • IEX-purified m-PEG9-PEGylated protein fractions

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Pool the IEX fractions containing the m-PEG9-PEGylated protein.

    • Concentrate the pooled fractions if necessary using an appropriate ultrafiltration device.

    • Filter the concentrated sample through a 0.22 µm filter.[4]

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 CVs of the SEC Mobile Phase at the desired flow rate until a stable baseline is achieved.

  • Sample Injection:

    • Inject the prepared sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution:

    • Elute the sample isocratically with the SEC Mobile Phase.

    • Collect fractions based on the UV chromatogram. The m-PEG9-PEGylated protein will elute earlier than the smaller native protein.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and analytical SEC to confirm purity and identify the desired fractions.

Quantitative Data (Representative):

SpeciesApparent Molecular Weight (kDa)Elution Volume (mL) on a Superdex 200 10/300 GLPurity
Native Protein (e.g., 50 kDa) 5015.5>98%
Mono-m-PEG9-PEGylated Protein ~70-8013.0

Hydrophobic Interaction Chromatography (HIC)

Application Note:

Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity.[7] The principle of HIC relies on the interaction between hydrophobic patches on the protein surface and a weakly hydrophobic stationary phase. These interactions are promoted by high salt concentrations and reversed by decreasing the salt concentration.[7] The attachment of a hydrophilic m-PEG9 chain can alter the surface hydrophobicity of a protein. In some cases, PEGylation can increase the apparent hydrophobicity, especially in the presence of certain salts, allowing for separation from the native protein.[8][9][10] HIC can be a valuable tool for separating PEGylated species and isoforms.[5]

HIC_Principle cluster_legend Legend Resin_Bind HIC Resin Protein_Bind PEGylated Protein (Hydrophobic patches exposed) Protein_Bind->Resin_Bind Hydrophobic Interaction Resin_Elute HIC Resin Protein_Elute PEGylated Protein (Hydrophilic PEG dominates) High_Salt Low_Salt

Caption: Principle of Hydrophobic Interaction Chromatography for PEGylated proteins.

Protocol: HIC for m-PEG9-PEGylated Protein Purification

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Binding Buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0)

  • Elution Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Chromatography system

  • Partially purified m-PEG9-PEGylated protein

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Add a high concentration of salt (e.g., ammonium sulfate) to the protein sample to match the Binding Buffer conditions.

    • Filter the sample through a 0.22 µm filter.

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 CVs of Binding Buffer.

  • Sample Loading:

    • Load the sample onto the column.

  • Washing:

    • Wash the column with 5-10 CVs of Binding Buffer to remove non-adsorbed impurities.

  • Elution:

    • Elute the bound proteins using a decreasing salt gradient (e.g., a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 CVs).

    • Collect fractions. The PEGylated protein may elute at a different salt concentration than the native protein.

  • Analysis:

    • Analyze fractions by SDS-PAGE and reversed-phase HPLC to determine purity.

Quantitative Data (Representative):

SpeciesElution [Ammonium Sulfate] (M)Purity
Native Protein 0.8 - 0.6>97%
Mono-m-PEG9-PEGylated Protein 0.5 - 0.3

Affinity Chromatography (AC)

Application Note:

Affinity Chromatography is a highly specific purification technique that utilizes the unique binding interaction between a protein and a ligand immobilized on the chromatography resin.[11] If the native protein has a specific binding partner (e.g., an antibody, receptor, or cofactor), this interaction can be exploited for purification. The attachment of the m-PEG9 chain may or may not interfere with this binding. If the binding site is not sterically hindered by the PEG chain, affinity chromatography can be a very effective initial capture step to separate the PEGylated and native protein from other impurities.

Protocol: Affinity Purification of a m-PEG9-PEGylated Protein

This protocol is a general guideline and needs to be adapted based on the specific affinity tag and resin used.

Materials:

  • Affinity column with the appropriate immobilized ligand

  • Binding/Wash Buffer (specific to the affinity system)

  • Elution Buffer (e.g., containing a competitive ligand, or having a low/high pH or high salt concentration)

  • Neutralization Buffer (if using pH elution)

  • Chromatography system

  • PEGylation reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Clarify and filter the PEGylation reaction mixture.

    • Buffer exchange the sample into the Binding/Wash Buffer if necessary.

  • Column Equilibration:

    • Equilibrate the affinity column with 5-10 CVs of Binding/Wash Buffer.

  • Sample Loading:

    • Load the prepared sample onto the column. Both native and m-PEG9-PEGylated protein should bind.

  • Washing:

    • Wash the column extensively with Binding/Wash Buffer to remove unbound impurities, including the excess m-PEG9 reagent.

  • Elution:

    • Elute the bound proteins using the appropriate Elution Buffer.

    • Collect fractions and immediately neutralize them with Neutralization Buffer if pH elution is used.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE. This step will yield a mixture of native and PEGylated protein, which will require further purification by IEX or SEC.

Quantitative Data (Representative):

StepProtein Concentration (mg/mL)Purity (vs. non-protein contaminants)
Load 1.0~50%
Eluate 0.5>90%

Summary of Chromatographic Techniques

TechniquePrinciple of SeparationKey Application in PEGylated Protein PurificationAdvantagesDisadvantages
Ion Exchange (IEX) Net Surface ChargeSeparation of different PEGylation states (mono-, di-, etc.) and positional isomers.[]High resolution, high capacity.Sensitive to pH and salt concentration.
Size Exclusion (SEC) Hydrodynamic RadiusSeparation of PEGylated protein from native protein and excess PEG reagent; aggregate removal.[][6]Mild conditions, predictable separation.Low capacity, potential for sample dilution.
Hydrophobic Interaction (HIC) Surface HydrophobicitySeparation of PEGylated species and isoforms.[5][8]Non-denaturing, orthogonal to IEX and SEC.Can require high salt concentrations, which may affect protein stability.
Affinity (AC) Specific Binding InteractionHighly selective capture of both native and PEGylated protein away from other impurities.High specificity and purity in a single step.Requires a specific ligand, can be expensive.

Conclusion

The purification of m-PEG9-PEGylated proteins is a multi-step process that often requires the use of orthogonal chromatographic techniques to achieve the high purity required for therapeutic applications. A common strategy involves an initial capture and separation step using Ion Exchange or Affinity Chromatography, followed by a polishing step with Size Exclusion Chromatography to remove aggregates and any remaining impurities.[2][5] Hydrophobic Interaction Chromatography can be employed as an additional polishing step for further refinement. The specific combination and order of these techniques must be optimized for each m-PEG9-PEGylated protein to ensure a robust and efficient purification process.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG9-4-nitrophenyl carbonate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in their m-PEG9-4-nitrophenyl carbonate (m-PEG-NPC) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of the m-PEG-NPC conjugation reaction?

The m-PEG-NPC reaction is a type of PEGylation, a process that attaches polyethylene (B3416737) glycol (PEG) chains to a molecule. In this specific reaction, the m-PEG-NPC molecule covalently attaches to primary amine groups (—NH₂) present on the target molecule, such as the N-terminal amine or the epsilon-amine of lysine (B10760008) residues in a protein. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated amine group on the target molecule attacks the carbonyl carbon of the nitrophenyl carbonate. This results in the formation of a stable urethane (B1682113) linkage and the release of 4-nitrophenol (B140041) as a byproduct[1][2]. The release of 4-nitrophenol can be conveniently monitored spectrophotometrically at approximately 400-413 nm to track the progress of the reaction[3][4][5].

Q2: Why is the pH of the reaction buffer so critical for achieving a high yield?

The pH of the reaction buffer is a critical parameter that requires careful optimization due to two competing factors:

  • Nucleophilicity of the Amine: For the reaction to occur, the amine groups on the target molecule must be in their deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine groups. For the ε-amino group of lysine, this is typically around pH 8.0 or higher.

  • Hydrolysis of m-PEG-NPC: The 4-nitrophenyl carbonate ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the PEG reagent inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH[3][4].

Therefore, an optimal pH must be established that is high enough to ensure sufficient deprotonation of the target amines but low enough to minimize the competing hydrolysis of the m-PEG-NPC reagent. Typically, a pH range of 7.0-8.5 is a good starting point for optimization[1][6].

Q3: My target protein is not stable at the optimal reaction pH. What are my options?

If your protein's stability is compromised at the optimal pH for conjugation, you have a few alternative strategies to consider:

  • Lower the Reaction pH: While not ideal for reaction kinetics, performing the conjugation at a lower pH where your protein is stable might still yield a sufficient amount of product, albeit with a longer reaction time.

  • Use a Different PEGylating Reagent: Consider using an alternative amine-reactive PEG reagent that is more reactive at a lower pH, such as an mPEG-N-hydroxysuccinimide (mPEG-NHS) ester. NHS esters are generally more reactive than NPC esters and can be effective at a slightly lower pH range (typically 7.0-8.0)[1].

  • Site-Specific Mutagenesis: If feasible, you could genetically engineer your protein to introduce a reactive cysteine residue at a desired location and then use a thiol-reactive PEG reagent, such as mPEG-maleimide. This approach offers greater control over the site of PEGylation.

Q4: How can I monitor the progress of my conjugation reaction?

The release of the 4-nitrophenol byproduct provides a convenient method for real-time monitoring of the reaction progress. By measuring the absorbance of the reaction mixture at around 400-413 nm, you can quantify the amount of 4-nitrophenol released and thus infer the extent of the conjugation reaction[3][4][5]. It is important to have a standard curve for 4-nitrophenol under the same buffer conditions to accurately determine its concentration.

Troubleshooting Guide for Low Conjugation Yield

Low yield in an m-PEG-NPC conjugation reaction is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The following guide provides a structured approach to troubleshooting.

Problem: Low or No Conjugation Detected

Possible Cause 1: Suboptimal Reaction pH

  • Troubleshooting Steps:

    • Verify the pH of your reaction buffer immediately before starting the reaction.

    • Perform a pH scouting experiment, testing a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).

    • Analyze the results to identify the optimal pH that balances amine reactivity and reagent hydrolysis for your specific protein.

Possible Cause 2: Hydrolysis of m-PEG-NPC Reagent

  • Troubleshooting Steps:

    • Ensure your m-PEG-NPC reagent is stored under anhydrous conditions as recommended by the manufacturer to prevent premature hydrolysis.

    • Prepare the reaction mixture by adding the m-PEG-NPC reagent last, and proceed with the reaction immediately.

    • Consider running the reaction at a lower temperature to decrease the rate of hydrolysis, though this may also slow down the conjugation reaction.

Possible Cause 3: Inactive m-PEG-NPC Reagent

  • Troubleshooting Steps:

    • If possible, test the activity of your m-PEG-NPC reagent with a small molecule containing a primary amine, such as glycine (B1666218) or lysine, to confirm its reactivity.

    • If the reagent is found to be inactive, obtain a fresh batch.

Possible Cause 4: Poor Accessibility of Amine Groups on the Target Molecule

  • Troubleshooting Steps:

    • If your target is a protein, consider its three-dimensional structure. The amine groups might be buried within the protein's core and inaccessible to the PEG reagent.

    • You may need to perform the reaction under partially denaturing conditions to expose the amine groups, but this must be carefully balanced with maintaining the protein's integrity.

    • Alternatively, if precise control over the conjugation site is desired, consider site-directed mutagenesis to introduce a more accessible lysine or a cysteine residue for thiol-specific PEGylation.

Possible Cause 5: Inaccurate Quantitation of Reactants

  • Troubleshooting Steps:

    • Double-check the concentration of your target molecule and the m-PEG-NPC reagent.

    • Ensure the molar ratio of m-PEG-NPC to your target molecule is appropriate. It is common to use a molar excess of the PEG reagent.

Data Presentation

Table 1: Influence of Reaction Parameters on Conjugation Efficiency

ParameterEffect on Amine ReactivityEffect on m-PEG-NPC HydrolysisRecommended Starting Range
pH Increases with higher pHIncreases significantly with higher pH7.0 - 8.5
Temperature Increases with higher temperatureIncreases with higher temperature4°C - 25°C
Reaction Time Increases with longer timeMore reagent is lost over time1 - 24 hours
Molar Ratio (PEG:Protein) Higher ratio can drive the reaction forwardNot directly affected5:1 to 20:1

Experimental Protocols

General Protocol for m-PEG-NPC Conjugation to a Protein

This protocol provides a general starting point. The optimal conditions will need to be determined empirically for each specific protein.

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Ensure the buffer does not contain any primary amines (e.g., Tris) as these will compete with the target protein for the PEG reagent.

    • The protein concentration should be in the range of 1-10 mg/mL.

  • m-PEG-NPC Reagent Preparation:

    • Allow the m-PEG-NPC reagent to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the m-PEG-NPC in a small amount of anhydrous DMSO or the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved m-PEG-NPC reagent to the protein solution.

    • Gently mix the reaction mixture and incubate at the chosen temperature (e.g., room temperature or 4°C) for the desired duration (e.g., 2 hours).

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine, such as glycine or lysine, to consume any unreacted m-PEG-NPC.

  • Purification of the Conjugate:

    • The PEGylated protein can be purified from unreacted PEG and protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • The extent of PEGylation can be analyzed using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein.

    • Mass spectrometry can be used for more precise characterization of the conjugate.

Mandatory Visualization

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Verify Reaction pH (7.0-8.5) Start->Check_pH pH_OK Is pH Optimal? Check_pH->pH_OK Check_Reagent_Activity Test m-PEG-NPC Activity pH_OK->Check_Reagent_Activity Yes Optimize_pH Optimize pH (pH Scouting) pH_OK->Optimize_pH No Reagent_OK Is Reagent Active? Check_Reagent_Activity->Reagent_OK Check_Hydrolysis Assess Reagent Hydrolysis Reagent_OK->Check_Hydrolysis Yes New_Reagent Use Fresh Reagent Reagent_OK->New_Reagent No Hydrolysis_OK Is Hydrolysis Minimized? Check_Hydrolysis->Hydrolysis_OK Check_Accessibility Evaluate Amine Accessibility Hydrolysis_OK->Check_Accessibility Yes Minimize_Hydrolysis Modify Conditions: - Lower Temperature - Anhydrous Storage Hydrolysis_OK->Minimize_Hydrolysis No Accessibility_OK Are Amines Accessible? Check_Accessibility->Accessibility_OK Check_Stoichiometry Verify Reactant Concentrations and Molar Ratio Accessibility_OK->Check_Stoichiometry Yes Improve_Accessibility Consider: - Partial Denaturation - Site-Directed Mutagenesis Accessibility_OK->Improve_Accessibility No Stoichiometry_OK Is Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Success High Yield Achieved Stoichiometry_OK->Success Yes Correct_Stoichiometry Re-quantify and Adjust Molar Ratio Stoichiometry_OK->Correct_Stoichiometry No Optimize_pH->Check_pH New_Reagent->Check_Reagent_Activity Minimize_Hydrolysis->Check_Hydrolysis Improve_Accessibility->Check_Accessibility Correct_Stoichiometry->Check_Stoichiometry

Caption: Troubleshooting workflow for low yield in m-PEG-NPC conjugation.

References

Technical Support Center: m-PEG9-4-Nitrophenyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG9-4-nitrophenyl carbonate (m-PEG9-NPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound with a primary amine?

A1: The reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the nitrophenyl carbonate group. This forms a transient tetrahedral intermediate, which then collapses, leading to the elimination of the p-nitrophenoxide ion, a good leaving group. The final product is a stable urethane (B1682113) linkage between the m-PEG9 moiety and the amine-containing molecule.[1] The release of the yellow-colored p-nitrophenol can be monitored spectrophotometrically at around 400-413 nm to track the progress of the reaction.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store this compound at -20°C under dry conditions.[4] The compound is susceptible to hydrolysis, so it is crucial to minimize its exposure to moisture. For best stability, materials may be handled under an inert gas. It is advisable to prepare solutions fresh before use and avoid repeated freeze-thaw cycles.[4]

Q3: Which solvents are suitable for this reaction?

A3: m-PEG9-NPC is soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[4] The choice of solvent can influence the reaction rate.[1] Anhydrous conditions are generally recommended to minimize hydrolysis of the activated carbonate.

Troubleshooting Guide

Issue 1: Low Reaction Yield
Possible Cause Troubleshooting Steps
Suboptimal pH The reaction of m-PEG9-NPC with primary amines is pH-dependent, typically favoring neutral to basic conditions (pH 7-10) to ensure the amine is deprotonated and nucleophilic.[4] However, at higher pH, the rate of hydrolysis of the nitrophenyl carbonate ester also increases, which competes with the desired aminolysis reaction.[2][4] It is crucial to perform a pH optimization study for your specific substrate.
Hydrolysis of m-PEG9-NPC Hydrolysis is a significant side reaction, especially at elevated pH and temperature.[4][5] Ensure you are using anhydrous solvents and protect the reaction from atmospheric moisture. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry The molar ratio of m-PEG9-NPC to the amine-containing substrate is a critical parameter. An excess of the PEG reagent is often used to drive the reaction to completion, but a large excess can complicate purification. Optimization of the stoichiometry is recommended for each specific application.
Low Reactivity of the Amine The nucleophilicity of the amine plays a key role. Sterically hindered amines or electron-deficient amines may react slowly. Increasing the reaction time or temperature might be necessary, but this must be balanced against the increased risk of hydrolysis.
Degradation of Reactants Ensure the m-PEG9-NPC and the amine-containing molecule have not degraded during storage. Verify the purity of your starting materials.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Presence of Unreacted m-PEG9-NPC Unreacted PEG reagent can be challenging to remove due to its similar properties to the desired product. Purification methods such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are effective.[6][][8][9] SEC separates molecules based on their hydrodynamic volume, which is significantly different between the PEGylated product and the unreacted PEG reagent.[6][8] IEX can be used if the PEGylated product has a different net charge compared to the starting materials.[6][8]
Presence of 4-Nitrophenol Byproduct The p-nitrophenol byproduct can often be removed by dialysis, diafiltration, or SEC.[5][] For smaller scale reactions, precipitation of the PEGylated product in a solvent in which p-nitrophenol is soluble (e.g., diethyl ether) can also be effective.
Formation of Side Products Besides hydrolysis of the starting material, other side reactions can occur, leading to a complex mixture. Characterize the impurities using techniques like HPLC and mass spectrometry to understand their nature and devise an appropriate purification strategy.

Quantitative Data Summary

Table 1: Influence of pH on the Rate of Hydrolysis of 4-Nitrophenyl Carbonates

pHRelative Rate of Hydrolysis
1-7Stable / Very Slow
8Noticeable Increase
9Moderate Increase
10Significant Increase
11Rapid Increase
>12Very Rapid

This table provides a qualitative summary based on the general behavior of 4-nitrophenyl carbonates, which shows that hydrolysis is significantly accelerated in basic conditions.[2][10] Quantitative rates are highly dependent on the specific substrate, buffer, and temperature.

Table 2: Comparison of Reactivity of Amines with 4-Nitrophenyl Phenyl Carbonate

Amine TypeRelative Reactivity (kN)
Primary AminesBaseline
Secondary Amines (of similar basicity)Higher

This table is based on kinetic studies of 4-nitrophenyl phenyl carbonate, which indicate that secondary amines are generally more reactive nucleophiles than primary amines of similar basicity in these reactions.[11][12]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
  • Preparation of Reactants:

    • Dissolve the amine-containing substrate in a suitable anhydrous solvent (e.g., DMF, DMSO, or a buffer at the desired pH).

    • Dissolve this compound in the same anhydrous solvent. A slight molar excess (e.g., 1.2 to 2 equivalents) of the PEG reagent is typically used.

  • Reaction:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the m-PEG9-NPC solution dropwise to the stirred solution of the amine-containing substrate.

    • Allow the reaction to proceed at room temperature or a controlled temperature for a specified time (e.g., 2 to 24 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by observing the formation of the yellow p-nitrophenolate anion. This can be quantified by measuring the absorbance at approximately 400-413 nm using a UV-Vis spectrophotometer.[1][2][3]

    • Alternatively, aliquots can be taken at different time points and analyzed by techniques such as HPLC or TLC to determine the consumption of starting materials and the formation of the product.

Protocol 2: Purification of the PEGylated Product by Size Exclusion Chromatography (SEC)
  • Column Preparation:

    • Equilibrate a suitable SEC column with a buffer appropriate for your PEGylated product. The choice of column will depend on the molecular weight of your product.

  • Sample Preparation:

    • Concentrate the reaction mixture if necessary.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatography:

    • Inject the sample onto the equilibrated SEC column.

    • Elute the sample with the equilibration buffer at a constant flow rate.

    • Collect fractions and monitor the elution profile using a UV detector. The PEGylated product, having a larger hydrodynamic radius, will typically elute earlier than the unreacted amine, p-nitrophenol, and smaller molecules.

  • Analysis of Fractions:

    • Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, HPLC, or mass spectrometry) to identify the fractions containing the pure PEGylated product.

    • Pool the pure fractions and proceed with downstream applications such as buffer exchange or lyophilization.

Visualizations

Reaction_Pathway m-PEG9-O-(C=O)-O-Ph-NO2 This compound Intermediate Tetrahedral Intermediate m-PEG9-O-(C=O)-O-Ph-NO2->Intermediate R-NH2 Primary Amine R-NH2->Intermediate Product m-PEG9-NH-(C=O)-R (Urethane Linkage) Intermediate->Product Byproduct 4-Nitrophenol Intermediate->Byproduct

Caption: Reaction pathway of m-PEG9-NPC with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prep_Reactants Prepare Reactant Solutions Run_Reaction Mix and React Prep_Reactants->Run_Reaction Monitor Monitor Progress (UV-Vis/HPLC) Run_Reaction->Monitor Purify Purify Product (e.g., SEC) Monitor->Purify Analyze Analyze Purity and Characterize Purify->Analyze

Caption: General experimental workflow for PEGylation.

Troubleshooting_Logic Start Low Reaction Efficiency? Check_pH Is pH optimal (7-10)? Start->Check_pH Yes Check_Hydrolysis Is hydrolysis minimized? (anhydrous conditions) Check_pH->Check_Hydrolysis Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Stoichiometry Is stoichiometry optimized? Check_Hydrolysis->Check_Stoichiometry Yes Use_Anhydrous Use anhydrous solvents and inert atmosphere Check_Hydrolysis->Use_Anhydrous No Check_Purity Are starting materials pure? Check_Stoichiometry->Check_Purity Yes Adjust_Ratio Adjust reactant ratio Check_Stoichiometry->Adjust_Ratio No Verify_Purity Verify purity of reactants Check_Purity->Verify_Purity No Success Improved Efficiency Check_Purity->Success Yes Adjust_pH->Check_pH Use_Anhydrous->Check_Hydrolysis Adjust_Ratio->Check_Stoichiometry Verify_Purity->Check_Purity

Caption: Troubleshooting decision tree for low reaction efficiency.

References

M-Peg9-4-nitrophenyl carbonate hydrolysis rate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG9-4-nitrophenyl carbonate (m-PEG9-NPC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEGylation reagent used to covalently attach a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units to primary amine groups on molecules such as proteins, peptides, and other surfaces.[1] The 4-nitrophenyl carbonate group is a reactive moiety that readily reacts with amines under mild conditions to form stable carbamate (B1207046) bonds.[1] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.

Q2: What is the primary issue I should be aware of when working with m-PEG9-NPC?

A2: The primary concern when using m-PEG9-NPC in aqueous solutions is the competing hydrolysis of the 4-nitrophenyl carbonate ester. This hydrolysis reaction results in the formation of an inactive m-PEG9-alcohol and the release of 4-nitrophenol, which can interfere with the desired conjugation reaction. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q3: How does pH affect the stability of m-PEG9-NPC?

A3: The stability of m-PEG9-NPC is significantly influenced by pH. The rate of hydrolysis increases as the pH becomes more alkaline.[2] In acidic and neutral conditions, the compound is relatively stable.[2] However, in basic conditions (pH > 7), the hydrolysis rate accelerates considerably.[2] This is a critical consideration when designing conjugation experiments, as the desired reaction with amines also proceeds more efficiently at slightly basic pH.

Q4: How can I monitor the hydrolysis of m-PEG9-NPC?

A4: The hydrolysis of m-PEG9-NPC can be conveniently monitored spectrophotometrically. The hydrolysis product, 4-nitrophenol, absorbs light at approximately 400-413 nm under neutral to basic conditions.[2][3] By measuring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be determined.

Troubleshooting Guide

Problem: Low Conjugation Efficiency

Low yield of the desired PEGylated product is a common issue and can often be attributed to the premature hydrolysis of the m-PEG9-NPC reagent.

Possible Causes and Solutions:

  • pH of the reaction buffer is too high, leading to rapid hydrolysis.

    • Recommendation: While the reaction of m-PEG9-NPC with amines is more efficient at a slightly basic pH, a compromise must be made to minimize hydrolysis. It is recommended to perform the conjugation reaction at a pH between 7.0 and 8.5.[4] If possible, start with a lower pH (e.g., 7.0-7.5) and monitor the reaction progress.

  • The m-PEG9-NPC reagent has degraded due to improper storage or handling.

    • Recommendation: Store m-PEG9-NPC at -20°C under desiccated conditions.[5] Allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of moisture, which can cause hydrolysis.

  • The reaction time is too long, allowing for significant hydrolysis to occur.

    • Recommendation: Prepare the m-PEG9-NPC solution immediately before use.[5] Monitor the reaction progress and aim to stop the reaction as soon as a sufficient yield is achieved. For many protein conjugations, a reaction time of 30-60 minutes at room temperature is a good starting point.[4]

Problem: Inconsistent Results Between Experiments

Variability in conjugation efficiency from one experiment to another can be frustrating. This is often due to subtle differences in experimental conditions that affect the rate of hydrolysis.

Possible Causes and Solutions:

  • Inaccurate pH of the reaction buffer.

    • Recommendation: Always prepare fresh buffer for each experiment and verify the pH with a calibrated pH meter. Do not rely on the nominal pH of the buffer stock solution.

  • Fluctuations in reaction temperature.

    • Recommendation: Perform the conjugation reaction in a temperature-controlled environment (e.g., a water bath or incubator). Higher temperatures will accelerate both the conjugation and hydrolysis reactions.

  • Moisture contamination of the m-PEG9-NPC reagent.

    • Recommendation: Use anhydrous solvents to prepare the stock solution of m-PEG9-NPC if possible, and minimize its exposure to air.

Quantitative Data on Hydrolysis

pHRate of p-Nitrophenol Formation (OD/min)Relative Hydrolysis Rate
6.50.00021x
7.00.00042x
8.00.00178.5x

Data adapted from patent US20060286657A1 for mPEG30k-NPC in MOPS buffer. The rates are presented to illustrate the trend of increasing hydrolysis with pH.

Experimental Protocols

Protocol for Monitoring m-PEG9-NPC Hydrolysis

This protocol allows for the determination of the hydrolysis rate of m-PEG9-NPC by monitoring the release of 4-nitrophenol.

Materials:

  • This compound

  • Reaction buffer of desired pH (e.g., phosphate (B84403) buffered saline, PBS)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of m-PEG9-NPC in an anhydrous solvent like acetonitrile (B52724) or DMSO.

  • Equilibrate the reaction buffer to the desired temperature in a cuvette inside the spectrophotometer.

  • Add a small volume of the m-PEG9-NPC stock solution to the buffer in the cuvette to achieve the desired final concentration.

  • Immediately start monitoring the absorbance at 405 nm at regular time intervals.

  • The rate of hydrolysis can be calculated from the initial linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of 4-nitrophenolate (B89219) at 405 nm is ~18,000 M⁻¹cm⁻¹ at basic pH).

General Protocol for Protein Conjugation with m-PEG9-NPC

This protocol provides a starting point for the PEGylation of a protein with m-PEG9-NPC. Optimization will be required for each specific protein.

Materials:

  • Protein to be PEGylated

  • This compound

  • Conjugation buffer (e.g., 100 mM sodium bicarbonate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Dissolve the protein in the conjugation buffer to the desired concentration.

  • Prepare a fresh stock solution of m-PEG9-NPC in an anhydrous solvent (e.g., DMSO).

  • Add the desired molar excess of the m-PEG9-NPC stock solution to the protein solution while gently mixing. A 10- to 50-fold molar excess of the PEG reagent is a common starting point.[4]

  • Allow the reaction to proceed at room temperature for 30-60 minutes, or at 4°C for 2 hours.[4]

  • Quench the reaction by adding an excess of the quenching solution (the primary amines in Tris will react with any remaining m-PEG9-NPC).

  • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography technique or dialysis.

Visualizations

Hydrolysis_vs_Conjugation mPEG_NPC m-PEG9-NPC PEG_Protein PEG-Protein Conjugate (Stable Carbamate Bond) mPEG_NPC->PEG_Protein Desired Reaction Hydrolyzed_PEG Hydrolyzed m-PEG9 (Inactive) mPEG_NPC->Hydrolyzed_PEG Competing Reaction (pH dependent) pNP 4-Nitrophenol mPEG_NPC->pNP Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein H2O H2O (Hydrolysis) H2O->Hydrolyzed_PEG H2O->pNP

Caption: Competing reactions of m-PEG9-NPC in an aqueous environment.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Is reaction pH > 8.5? Start->Check_pH Check_Storage Was reagent stored properly (-20°C, desiccated)? Check_pH->Check_Storage No Lower_pH Lower pH to 7.5-8.0 Check_pH->Lower_pH Yes Check_Freshness Was reagent solution prepared fresh? Check_Storage->Check_Freshness Yes New_Reagent Use a fresh vial of reagent Check_Storage->New_Reagent No Prepare_Fresh Prepare fresh reagent solution immediately before use Check_Freshness->Prepare_Fresh No Success Improved Efficiency Check_Freshness->Success Yes Lower_pH->Success New_Reagent->Success Prepare_Fresh->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted m-PEG9-4-nitrophenyl carbonate and other process-related impurities after a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in my PEGylation reaction mixture besides the desired PEGylated product?

Your reaction mixture is a complex combination that can include the desired PEGylated product, unreacted this compound, the unreacted parent molecule (e.g., protein, peptide), and by-products from the hydrolysis of the this compound.[] The presence of these impurities can complicate downstream applications and analytics, making their removal essential.

Q2: I see a yellow color in my reaction mixture. What is it and is it a problem?

The yellow color is likely due to the release of 4-nitrophenol (B140041), a by-product of the reaction between this compound and the amine groups on your molecule.[2] It can also result from the hydrolysis of the unreacted PEG reagent.[3] While the presence of 4-nitrophenol indicates that the reaction has occurred, its removal is necessary during the purification process.

Q3: How do I choose the best method to remove unreacted this compound?

The choice of purification method depends on several factors, including the size difference between your PEGylated product and the unreacted PEG, the physicochemical properties of your molecule, and the scale of your purification.[4][5] Common techniques include size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[][4][6] For a detailed decision-making guide, refer to the workflow diagram below.

Q4: My recovery of the PEGylated product is low after purification. What could be the cause?

Low recovery can be due to several factors. Non-specific binding to chromatography resins or membranes is a common issue.[7] For instance, in size exclusion chromatography, interactions between the sample and the column resin can lead to peak tailing and reduced recovery. The addition of excipients like arginine to the mobile phase can help mitigate these interactions.[7] Another cause could be the loss of product during dialysis or TFF if the membrane molecular weight cut-off (MWCO) is not appropriately selected.

Q5: I am still seeing unreacted PEG in my final product after purification. How can I improve the purity?

If you are using size exclusion chromatography, ensure that the column has sufficient resolution to separate the PEGylated product from the unreacted PEG.[8] You might need to optimize the mobile phase or use a column with a different pore size. For membrane-based techniques like dialysis or TFF, increasing the number of diavolumes or using a membrane with a tighter MWCO can improve the removal of smaller, unreacted PEG molecules.[4]

Purification Method Selection

The following table summarizes the key characteristics of common purification methods to help you select the most appropriate technique for your needs.

Purification MethodPrinciple of SeparationKey AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size) in solution.[][9]High resolution for separating molecules of different sizes.[7]Can be time-consuming and may lead to sample dilution.[5]
Dialysis Separation of molecules based on size through a semi-permeable membrane.Simple and gentle method suitable for small-scale purification.Slow process and may not be easily scalable.[4]
Tangential Flow Filtration (TFF) Separation based on molecular size using a semi-permeable membrane with cross-flow to prevent fouling.[10][11]Rapid, scalable, and can be used for concentration and buffer exchange.[12]Requires optimization of transmembrane pressure and cross-flow rate to prevent product loss or membrane fouling.
Ion Exchange Chromatography (IEX) Separation based on differences in surface charge.[]Can separate molecules with subtle charge differences, such as positional isomers of PEGylated proteins.[]The shielding effect of the PEG chains can reduce the binding of the PEGylated molecule to the IEX resin.[4]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for the purification of a PEGylated protein from unreacted this compound using SEC.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with a fractionation range appropriate for your PEGylated product)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer. The addition of 200 mM arginine can reduce non-specific interactions.[7]

  • Reaction mixture containing the PEGylated product and unreacted PEG.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase at a recommended flow rate (e.g., 1.0 mL/min for a 10/300 column).[8]

  • Centrifuge the reaction mixture to remove any precipitated material.

  • Inject the clarified reaction mixture onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector at 280 nm (for proteins) and 214 nm.

  • Collect fractions corresponding to the different peaks. The PEGylated product, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and the smaller unreacted this compound.[9][13]

  • Analyze the collected fractions by SDS-PAGE or other relevant analytical techniques to confirm the purity of the PEGylated product.

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol describes the use of dialysis to remove small molecule impurities, including unreacted this compound.

Materials:

  • Dialysis tubing or cassette with a molecular weight cut-off (MWCO) that is significantly smaller than the PEGylated product but larger than the unreacted PEG (e.g., 10 kDa MWCO for a >50 kDa PEGylated protein).

  • Large volume of dialysis buffer (e.g., PBS).

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Place the sealed dialysis tubing/cassette in a beaker containing a large volume of cold dialysis buffer (typically 100-1000 times the sample volume).

  • Stir the buffer gently on a magnetic stirrer in a cold room (4°C).

  • Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of small molecules.

  • After the final buffer change, recover the purified PEGylated product from the dialysis tubing/cassette.

Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)

This protocol outlines the use of TFF for the purification and buffer exchange of a PEGylated product.

Materials:

  • TFF system with a pump, reservoir, and membrane cassette/hollow fiber module.

  • TFF membrane with an appropriate MWCO.

  • Diafiltration buffer (e.g., PBS).

Procedure:

  • Install the TFF membrane and flush the system with water and then with the diafiltration buffer according to the manufacturer's protocol.

  • Transfer the reaction mixture to the TFF reservoir.

  • Begin recirculating the reaction mixture through the system at a set cross-flow rate.

  • Apply a transmembrane pressure (TMP) to start the diafiltration process, where the permeate (containing small molecules like unreacted PEG) is removed.

  • Maintain a constant volume in the reservoir by adding diafiltration buffer at the same rate as the permeate removal. This process is known as diafiltration.

  • Continue the diafiltration for at least 5-10 diavolumes to ensure thorough removal of the unreacted this compound.

  • Once the diafiltration is complete, the purified and buffer-exchanged PEGylated product remains in the reservoir.

Visual Guides

PurificationWorkflow Start PEGylation Reaction Mixture SizeCheck Is the size difference between PEGylated product and unreacted PEG significant? Start->SizeCheck SEC Size Exclusion Chromatography (SEC) SizeCheck->SEC Yes TFF_Dialysis Tangential Flow Filtration (TFF) or Dialysis SizeCheck->TFF_Dialysis No End Purified PEGylated Product SEC->End ChargeCheck Are there significant charge differences between PEGylated species? TFF_Dialysis->ChargeCheck IEX Ion Exchange Chromatography (IEX) ChargeCheck->IEX Yes End2 Purified PEGylated Product ChargeCheck->End2 No End3 Purified PEGylated Product IEX->End3

Caption: Workflow for selecting a purification method.

Hydrolysis cluster_reactants Reactants cluster_products Hydrolysis Products mPEG_NPC m-PEG9-O-(C=O)-O-Ph-NO2 (this compound) mPEG_OH m-PEG9-OH (m-PEG9-alcohol) mPEG_NPC->mPEG_OH + H2O Nitrophenol HO-Ph-NO2 (4-Nitrophenol) mPEG_NPC->Nitrophenol CO2 CO2 (Carbon Dioxide) mPEG_NPC->CO2 H2O H2O (Water)

Caption: Hydrolysis of this compound.

References

Technical Support Center: m-PEG9-4-Nitrophenyl Carbonate in Amino Acid PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG9-4-nitrophenyl carbonate (m-PEG-NPC) for the PEGylation of amino acids in peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a protein?

A1: The primary reaction involves the nucleophilic attack of an amine group from an amino acid on the electron-deficient carbonyl carbon of the nitrophenyl carbonate. This results in the formation of a stable urethane (B1682113) linkage and the release of 4-nitrophenol (B140041), a chromogenic byproduct that can be monitored spectrophotometrically at around 400 nm to follow the reaction progress. The most common target is the ε-amino group of lysine (B10760008) residues due to its accessibility and nucleophilicity at physiological to slightly basic pH.[1][2][3][4][5][6][7]

Q2: What are the main side reactions to be aware of during PEGylation with m-PEG-NPC?

A2: The primary side reaction is the hydrolysis of the m-PEG-NPC reagent, where it reacts with water to form an unstable carbamic acid intermediate that decomposes to m-PEG-OH and carbon dioxide. This reaction is more pronounced at higher pH values and temperatures, competing with the desired PEGylation reaction and reducing the overall yield.[8][9] Other potential side reactions include the modification of other nucleophilic amino acid side chains, such as histidine, tyrosine, cysteine, and serine, depending on the reaction conditions.[10][11][12]

Q3: How does pH affect the selectivity of the PEGylation reaction?

A3: pH is a critical parameter for controlling the selectivity of the PEGylation reaction. The reactivity of different amino acid residues is dependent on their pKa values.[13][14]

  • N-terminal α-amino groups (pKa ~7.6-8.0): Can be selectively targeted at a lower pH (around 5-7) compared to the ε-amino groups of lysine.[4][6][14]

  • Lysine ε-amino groups (pKa ~10.5): Are most reactive at pH values above 8.5, where they are sufficiently deprotonated to be nucleophilic.[14][15]

  • Histidine imidazole (B134444) groups (pKa ~6.0): Can be preferentially modified at mildly acidic to neutral pH (around 6-7).[12]

Q4: Can I modify amino acids other than lysine with m-PEG-NPC?

A4: Yes, while lysine is the primary target, other nucleophilic amino acid side chains can also react with m-PEG-NPC, especially if they are highly accessible on the protein surface. These include the imidazole ring of histidine, the hydroxyl groups of tyrosine and serine, and the thiol group of cysteine.[10][11] The extent of these side reactions is generally lower than that of lysine modification under typical PEGylation conditions (pH 7-9).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low PEGylation Yield 1. Hydrolysis of m-PEG-NPC: The reagent is sensitive to moisture and degrades in aqueous solutions, especially at high pH.[8][9]- Ensure the m-PEG-NPC reagent is stored under dry conditions. - Prepare the PEGylation reaction mixture immediately after dissolving the reagent. - Optimize the reaction pH; consider a slightly lower pH to balance amine reactivity and hydrolysis. - Increase the molar excess of m-PEG-NPC, but be mindful of potential increases in side products and purification challenges.
2. Inefficient Reaction Conditions: Suboptimal pH, temperature, or reaction time.- Optimize the reaction pH based on the target amino acid (see FAQ 3). - Perform the reaction at a controlled temperature, typically between 4°C and room temperature. - Conduct a time-course experiment to determine the optimal reaction time.
Lack of Selectivity (Multiple PEGylation Sites) 1. Multiple Reactive Amino Acids: The protein has several accessible lysine residues or other nucleophilic amino acids.- Adjust the reaction pH to favor modification of a specific amino acid (e.g., lower pH for N-terminal or histidine modification).[4][6][12][14] - Reduce the molar excess of m-PEG-NPC to favor modification of the most reactive sites. - Consider site-directed mutagenesis to remove reactive amino acids from non-desired locations.
Protein Inactivation or Aggregation 1. Modification of Critical Amino Acids: PEGylation at or near the active site or a binding interface can disrupt protein function.- If the active site is known, consider using a protecting group during the PEGylation reaction. - Adjust the reaction conditions (e.g., lower pH, less m-PEG-NPC) to reduce the extent of modification.
2. Change in Physicochemical Properties: The attachment of PEG chains can alter the protein's conformation and solubility.- Screen different reaction buffers and excipients to improve protein stability. - Characterize the PEGylated product to ensure its structural integrity and activity.

Quantitative Data Summary

The following table summarizes the relative reactivity of different amino acid side chains with m-PEG-NPC under various pH conditions. The reactivity is influenced by the pKa of the functional group and its accessibility on the protein surface.

Amino AcidFunctional GrouppKaOptimal pH for ReactionRelative ReactivityNotes
Lysine ε-Amino~10.58.5 - 10.0HighPrimary target for PEGylation with m-PEG-NPC.[14][15]
N-terminus α-Amino~7.6 - 8.05.0 - 7.0Moderate to HighSelectivity can be achieved at lower pH.[4][6][14]
Histidine Imidazole~6.06.0 - 7.0ModerateCan be a significant side reaction, especially at neutral pH.[12]
Cysteine Thiol~8.57.0 - 8.5Low to ModerateLess reactive with NPC-activated PEGs compared to maleimides.
Tyrosine Phenolic Hydroxyl~10.5> 9.0LowGenerally low reactivity.
Serine/Threonine Aliphatic Hydroxyl> 13> 10.0Very LowReaction is generally insignificant under typical conditions.

Experimental Protocols

General Protocol for Protein PEGylation with m-PEG-NPC
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at the desired pH (e.g., phosphate (B84403) buffer for pH 7-8, borate (B1201080) buffer for pH 8-9).

    • Ensure the protein concentration is appropriate for the scale of the reaction and subsequent purification.

  • m-PEG-NPC Solution Preparation:

    • Immediately before use, dissolve the this compound in the same reaction buffer or a compatible organic solvent (e.g., DMSO, DMF) at a known concentration.

  • PEGylation Reaction:

    • Add the m-PEG-NPC solution to the protein solution with gentle stirring. The molar ratio of m-PEG-NPC to the protein will need to be optimized for each specific protein and desired degree of PEGylation.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 1-4 hours).

    • Monitor the reaction progress by measuring the absorbance of the released 4-nitrophenol at 400 nm.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess m-PEG-NPC.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and the quenching agent using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Separate the different PEGylated species (e.g., mono-, di-, poly-PEGylated) and unmodified protein using ion-exchange chromatography (IEX).[16]

Protocol for Identification of PEGylation Sites by Peptide Mapping
  • Protein Digestion:

    • Denature, reduce, and alkylate the purified PEGylated protein and the unmodified control protein.

    • Digest the proteins into smaller peptides using a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[17][18][19][20][21]

  • Peptide Separation:

    • Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][19]

  • Mass Spectrometry Analysis:

    • Analyze the separated peptides by mass spectrometry (e.g., MALDI-TOF MS or ESI-MS/MS).[11][22][23][24][25]

    • Compare the peptide maps of the PEGylated and unmodified proteins. Peptides that are modified with PEG will have a characteristic mass shift corresponding to the mass of the attached PEG chain.

    • Use MS/MS fragmentation to sequence the modified peptides and confirm the exact site of PEGylation.

Visualizations

Reaction_Pathway cluster_main Desired PEGylation Reaction cluster_side Side Reaction: Hydrolysis mPEG_NPC m-PEG9-4-Nitrophenyl Carbonate PEG_Protein PEGylated Protein (Urethane Linkage) mPEG_NPC->PEG_Protein + Protein-NH2 Nitrophenol 4-Nitrophenol (Byproduct) mPEG_NPC->Nitrophenol mPEG_OH m-PEG-OH (Hydrolysis Product) mPEG_NPC->mPEG_OH + H2O Protein_NH2 Protein-NH2 (e.g., Lysine) Protein_NH2->PEG_Protein H2O Water (Hydrolysis) H2O->mPEG_OH CO2 CO2

Caption: Main reaction pathway of m-PEG-NPC with an amine and the competing hydrolysis side reaction.

Troubleshooting_Workflow Start Start: PEGylation Experiment Check_Yield Low PEGylation Yield? Start->Check_Yield Check_Selectivity Lack of Selectivity? Check_Yield->Check_Selectivity No Hydrolysis High Hydrolysis of m-PEG-NPC Check_Yield->Hydrolysis Yes Suboptimal_Conditions Suboptimal Reaction Conditions (pH, T, time) Check_Yield->Suboptimal_Conditions Yes Check_Activity Protein Inactivation? Check_Selectivity->Check_Activity No Multiple_Sites Multiple Reactive Sites Check_Selectivity->Multiple_Sites Yes Critical_Site_Mod Modification at Critical Residue Check_Activity->Critical_Site_Mod Yes End End: Successful PEGylation Check_Activity->End No Optimize_pH Optimize pH (Lower to reduce hydrolysis) Hydrolysis->Optimize_pH Suboptimal_Conditions->Optimize_pH Optimize_Molar_Ratio Optimize Molar Ratio of m-PEG-NPC Multiple_Sites->Optimize_Molar_Ratio Control_pH Control pH for Target Selectivity Multiple_Sites->Control_pH Protecting_Group Use Protecting Group for Active Site Critical_Site_Mod->Protecting_Group Optimize_pH->Check_Yield Optimize_Molar_Ratio->Check_Selectivity Control_pH->Check_Selectivity Protecting_Group->Check_Activity

Caption: A troubleshooting workflow for common issues encountered during PEGylation with m-PEG-NPC.

Experimental_Workflow A 1. Protein & m-PEG-NPC Preparation B 2. PEGylation Reaction (pH, T, time controlled) A->B C 3. Quench Reaction B->C D 4. Purification (SEC and/or IEX) C->D E 5. Characterization of PEGylated Protein D->E F 6. Peptide Mapping (Digestion & RP-HPLC) E->F G 7. Mass Spectrometry (MS & MS/MS) F->G H 8. Identify PEGylation Site(s) G->H

Caption: A typical experimental workflow for PEGylation and subsequent site identification.

References

M-Peg9-4-nitrophenyl carbonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of M-Peg9-4-nitrophenyl carbonate (M-Peg9-NPC). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] It is advisable to desiccate the product to prevent hydrolysis.[1]

Q2: How should I handle the reagent upon receiving it?

A2: this compound is typically shipped at ambient temperature, but it should be stored at -20°C immediately upon receipt for long-term stability.[1]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and chloroform.[1] It is also soluble in water.[1]

Q4: What is the primary reaction of this compound in bioconjugation?

A4: M-Peg9-NPC is an amine-reactive PEGylating reagent. It reacts with primary amine groups (-NH2), such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable urethane (B1682113) linkage.[1] This reaction typically occurs at a pH range of 7 to 10.[1]

Q5: Is this compound stable in aqueous solutions?

A5: this compound is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amination reaction.[1] The rate of hydrolysis increases with higher pH and elevated temperatures.[1] Therefore, it is recommended to prepare aqueous solutions of the reagent fresh before each use and to avoid frequent thawing and freezing.[1]

Stability and Storage Summary

ParameterRecommendationSource
Storage Temperature -20°C (long-term)[1]
Storage Conditions Dry, protected from light, desiccated[1]
Shipping Temperature Ambient
Solution Stability Prepare fresh; avoid repeated freeze-thaw cycles[1]
Recommended Solvents DMSO, DMF, Chloroform, Water[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no PEGylation efficiency Degraded Reagent: M-Peg9-NPC has hydrolyzed due to improper storage or handling (exposure to moisture or high pH for extended periods).Use a fresh vial of the reagent. Ensure proper storage at -20°C in a desiccated environment. Prepare solutions immediately before use.
Incorrect Reaction pH: The pH of the reaction buffer is too low for efficient amine reactivity.The optimal pH range for the reaction with primary amines is 7-10.[1] Adjust the pH of your reaction buffer accordingly.
Competing Hydrolysis: The rate of hydrolysis is significantly higher than the rate of amination.While hydrolysis is a competing reaction, you can favor amination by using a higher concentration of the amine-containing molecule. Also, ensure the reaction is not carried out at an excessively high pH for a prolonged period.
Yellow color develops in the reaction mixture Release of p-nitrophenol: This is an expected byproduct of both the desired amination reaction and the undesired hydrolysis.The yellow color indicates that the 4-nitrophenyl carbonate group is being cleaved. This can be used to monitor the progress of the reaction spectrophotometrically (absorbance at ~400 nm). However, if the color develops rapidly in the absence of your amine-containing molecule, it indicates significant hydrolysis of the reagent.
Inconsistent PEGylation results between experiments Reagent Instability in Solution: Using a stock solution of M-Peg9-NPC that has been stored for an extended period.Always prepare fresh solutions of M-Peg9-NPC for each experiment to ensure consistent reactivity.[1] Avoid repeated freeze-thaw cycles of solutions.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

This protocol provides a general guideline for the PEGylation of a protein. Optimal conditions (e.g., molar ratio of PEG to protein, pH, reaction time) should be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • Quenching solution (e.g., 1 M glycine (B1666218) or Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF (if needed for initial dissolution of the reagent)

  • Spectrophotometer

  • Analytical column for protein purification (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare M-Peg9-NPC Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF, and then dilute to the final concentration with the reaction buffer.

  • Initiate PEGylation Reaction: Add the desired molar excess of the M-Peg9-NPC solution to the protein solution. Gently mix and allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).

  • Monitor Reaction Progress (Optional): The release of p-nitrophenol can be monitored by measuring the absorbance of the reaction mixture at approximately 400 nm. An increase in absorbance indicates the progress of the reaction.

  • Quench the Reaction: Stop the reaction by adding a quenching solution to consume any unreacted M-Peg9-NPC.

  • Purify the PEGylated Protein: Remove unreacted M-Peg9-NPC, p-nitrophenol, and unmodified protein using an appropriate chromatography method.

  • Analyze the Conjugate: Characterize the purified PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry.

Protocol 2: Assessment of this compound Hydrolysis Rate

This protocol allows for the determination of the hydrolysis rate of M-Peg9-NPC under specific buffer conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare M-Peg9-NPC Stock Solution: Prepare a concentrated stock solution of M-Peg9-NPC in a minimal amount of anhydrous DMSO.

  • Set up the Spectrophotometer: Set the spectrophotometer to the desired temperature and wavelength for detecting p-nitrophenolate (typically around 400 nm).

  • Initiate Hydrolysis: Add a small volume of the M-Peg9-NPC stock solution to a cuvette containing the pre-warmed buffer of a specific pH. The final concentration of the reagent should be in the linear range of the spectrophotometer.

  • Monitor Absorbance: Immediately start recording the absorbance at regular time intervals.

  • Calculate Hydrolysis Rate: The initial rate of hydrolysis can be determined from the slope of the absorbance versus time plot. The half-life of the reagent under these conditions can also be calculated.

  • Repeat for Different Conditions: Repeat the experiment at different pH values and temperatures to generate a stability profile.

Visualizations

Stability_Pathway MPeg9NPC M-Peg9-4-nitrophenyl carbonate Conjugate Stable Urethane Linkage MPeg9NPC->Conjugate Desired Reaction (pH 7-10) HydrolyzedPEG Hydrolyzed PEG MPeg9NPC->HydrolyzedPEG Side Reaction (especially at high pH) Amine Primary Amine (e.g., Protein-NH2) Amine->Conjugate Water Water (H2O) (Hydrolysis) Water->HydrolyzedPEG pNP1 p-Nitrophenol Conjugate->pNP1 Byproduct pNP2 p-Nitrophenol HydrolyzedPEG->pNP2 Byproduct

Caption: Reaction pathways of this compound.

Experimental_Workflow start Start: Protein PEGylation prep_protein 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein prep_peg 2. Prepare Fresh M-Peg9-NPC Solution prep_protein->prep_peg react 3. Mix Protein and M-Peg9-NPC (Incubate at RT or 4°C) prep_peg->react monitor 4. Monitor Reaction (Optional) (Absorbance at ~400 nm) react->monitor quench 5. Quench Reaction (Add Glycine or Tris) monitor->quench purify 6. Purify Conjugate (e.g., SEC, IEX) quench->purify analyze 7. Analyze PEGylated Protein (SDS-PAGE, HPLC, MS) purify->analyze end End: Characterized Conjugate analyze->end

Caption: General workflow for protein PEGylation.

References

Technical Support Center: M-PEG9-4-Nitrophenyl Carbonate PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M-PEG9-4-nitrophenyl carbonate (mPEG-NPC) mediated PEGylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on controlling the extent of PEGylation and avoiding unwanted di-PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is di-PEGylation and why is it a concern in protein modification?

A1: Di-PEGylation is the covalent attachment of two polyethylene (B3416737) glycol (PEG) chains to a single protein molecule. While mono-PEGylation (the attachment of a single PEG chain) is often desired to improve a protein's therapeutic properties, di- or multi-PEGylation can lead to a heterogeneous product mixture.[1][2] This heterogeneity is a significant concern in drug development because it can result in batch-to-batch variability and unpredictable pharmacokinetics. Furthermore, excessive PEGylation may sterically hinder the protein's active site, potentially reducing its biological activity and binding affinity.[3][4]

Q2: How does this compound (mPEG-NPC) react with a protein?

A2: this compound is an amine-reactive PEGylating reagent.[5][6] The 4-nitrophenyl carbonate group is an activated ester that reacts with primary amine groups (–NH₂) found on proteins, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[7][8] The reaction is a nucleophilic attack by the amine on the carbonate, which displaces the 4-nitrophenol (B140041) leaving group and forms a stable, covalent carbamate (B1207046) (urethane) bond between the PEG and the protein.[5][9] This reaction typically proceeds under mild pH conditions (7.5-8.5).[7]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine or N-terminus) PEG_NPC mPEG₉-O-CO-O-Ph-NO₂ (mPEG-NPC) PEG_Protein Protein-NH-CO-O-PEG₉ (Mono-PEGylated Protein) Protein->PEG_Protein + PEG_NPC->PEG_Protein Nitrophenol HO-Ph-NO₂ (4-Nitrophenol) PEG_Protein->Nitrophenol +

Diagram 1. Reaction of mPEG-NPC with a protein amine group.
Q3: What are the primary factors that cause di-PEGylation with mPEG-NPC?

A3: Several factors can promote the formation of di- and multi-PEGylated species over the desired mono-PEGylated product.[1] The most critical factors include:

  • High PEG-to-Protein Molar Ratio: Using a large excess of the mPEG-NPC reagent increases the probability that multiple reactive sites on the protein will be modified.[1]

  • Reaction pH: Higher pH (e.g., > 8.5) deprotonates and activates a larger number of lysine ε-amino groups, making them more nucleophilic and available for PEGylation.[7]

  • Multiple Accessible Reactive Sites: Proteins with numerous surface-exposed lysine residues are inherently more prone to multi-PEGylation.[10]

  • Extended Reaction Time and Elevated Temperature: Longer reaction times or higher temperatures provide more opportunity for less reactive sites to be PEGylated after the most reactive sites have been modified.[1]

Troubleshooting Guide: Avoiding Di-PEGylation

Problem: My analysis shows a significant percentage of di-PEGylated and multi-PEGylated protein. How can I increase the yield of the mono-PEGylated product?

This is a common challenge in PEGylation. Achieving a high yield of mono-PEGylated product requires careful optimization of reaction conditions. Below are key strategies to control the reaction and minimize over-PEGylation.

Controlling the stoichiometry is the most effective way to limit the extent of PEGylation. Start with a low molar ratio of mPEG-NPC to protein and incrementally increase it to find the optimal balance between mono-PEGylation yield and unreacted protein.

Table 1: Effect of Molar Ratio on PEGylation Outcome

Molar Ratio (PEG:Protein) Unreacted Protein (%) Mono-PEGylated (%) Di-PEGylated (%) Multi-PEGylated (%)
1:1 40 55 5 0
3:1 15 70 12 3
5:1 5 50 35 10
10:1 <1 20 50 30

Note: These values are illustrative and will vary depending on the specific protein and reaction conditions.

The pH of the reaction buffer significantly influences which amine groups are targeted. The N-terminal α-amino group generally has a lower pKa (around 7.8-8.2) than the lysine ε-amino group (around 10.5). By performing the reaction at a lower pH (e.g., 7.5-8.0), you can selectively target the more reactive N-terminus while keeping most lysine residues protonated and less reactive.[11] Some protocols have even shown high mono-PEGylation yields at a pH as low as 5.0 with mPEG-NPC, leveraging its slower reaction and hydrolysis rates.[12]

Table 2: Influence of pH on PEGylation Site Selectivity

Reaction pH Primary Target Site(s) Expected Outcome
7.0 - 8.0 N-terminal α-amine Higher proportion of N-terminally linked mono-PEGylated product.
8.0 - 9.0 N-terminal α-amine & most reactive Lysines Mixture of positional isomers of mono-PEGylated product; risk of di-PEGylation increases.

| > 9.0 | Multiple Lysine ε-amines | Increased rates of di- and multi-PEGylation. |

PEGylation is a consecutive reaction where mono-PEGylated species form first, followed by di- and multi-PEGylated products.[1] Perform time-course experiments to identify the point where the mono-PEGylated product concentration is maximal before significant over-PEGylation occurs. Running the reaction at a lower temperature (e.g., 4°C instead of room temperature) will slow the reaction rate, providing better control and potentially improving selectivity for the most reactive sites.

cluster_workflow Optimization & Analysis Workflow A 1. Prepare Protein Solution (Defined Buffer & pH) C 3. Initiate Reaction (Controlled Temp & Stoichiometry) A->C B 2. Prepare mPEG-NPC Stock B->C D 4. Time-Course Sampling (e.g., 0, 30, 60, 120 min) C->D E 5. Quench Reaction (e.g., add excess glycine) D->E F 6. Analyze Products (SEC, IEX, MS) E->F G 7. Identify Optimal Conditions F->G H 8. Preparative Purification (SEC or IEX) G->H

Diagram 2. Experimental workflow for optimizing a PEGylation reaction.

Instead of adding the entire volume of mPEG-NPC at once, consider a slow, stepwise, or continuous addition using a syringe pump. This method, known as fed-batch, maintains a low concentration of the activated PEG throughout the reaction, which can favor modification of the most reactive sites and reduce the formation of multi-PEGylated species.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Controlled Mono-PEGylation
  • Protein Preparation: Dissolve the protein in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at a pH selected from your optimization experiments (e.g., pH 7.8). A typical protein concentration is 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a dry, aprotic solvent like DMSO or acetonitrile (B52724) to a known concentration (e.g., 100 mg/mL).

  • Reaction Initiation: Add the calculated volume of the mPEG-NPC stock solution to the stirring protein solution to achieve the desired molar ratio (e.g., 2:1 PEG:protein). For best results, add the PEG reagent dropwise over 5-10 minutes.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C or 25°C) with gentle stirring for the predetermined optimal time (e.g., 2 hours).

  • Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as a 100-fold molar excess of glycine (B1666218) or Tris buffer, to consume any unreacted mPEG-NPC.

  • Purification: Remove unreacted PEG, 4-nitrophenol, and unwanted PEGylated species using a suitable chromatography method like Size Exclusion (SEC) or Ion Exchange (IEX).[13][]

Protocol 2: Analysis of PEGylation Products by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it ideal for resolving unreacted protein from its larger, PEGylated forms.[15][16]

  • Column: Use a column suitable for the molecular weight range of your protein and its conjugates.

  • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS), is typically used.

  • Flow Rate: A standard flow rate is 0.5 - 1.0 mL/min.

  • Detection: Monitor the eluent at 280 nm for protein absorbance.

  • Analysis: The elution profile will typically show distinct peaks for multi-PEGylated, di-PEGylated, mono-PEGylated, and unreacted protein, in order of decreasing size (earliest to latest elution time).

Protocol 3: Confirmation of PEGylation State by Mass Spectrometry (MS)

Mass spectrometry provides a definitive measurement of the molecular weight of the reaction products, allowing for unambiguous confirmation of the number of PEG chains attached to the protein.[10][17]

  • Techniques: Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) are commonly used.[10]

  • Sample Preparation: The sample must be desalted prior to analysis using methods like dialysis, buffer exchange, or reverse-phase chromatography.

  • Analysis: Compare the mass of the unreacted protein with the masses of the reaction products. The mass increase should correspond to integer multiples of the this compound's mass (minus the 4-nitrophenol leaving group).

cluster_troubleshooting Troubleshooting Logic for High Di-PEGylation Start Problem: High Di-PEGylation Detected Ratio Is PEG:Protein Ratio > 3:1? Start->Ratio pH Is Reaction pH > 8.5? Ratio->pH No ReduceRatio Action: Reduce molar ratio to 1:1 - 2:1 Ratio->ReduceRatio Yes Time Is Reaction Time > 4 hours? pH->Time No ReducepH Action: Lower pH to 7.5 - 8.0 to target N-terminus pH->ReducepH Yes ReduceTime Action: Perform time-course to find optimum (e.g., 1-2h) Time->ReduceTime Yes Reanalyze Re-run reaction and analyze ReduceRatio->Reanalyze ReducepH->Reanalyze ReduceTime->Reanalyze

Diagram 3. A decision-making flowchart for troubleshooting di-PEGylation.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of m-PEG9-4-Nitrophenyl Carbonate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins and peptides. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity. The m-PEG9-4-nitrophenyl carbonate is a specific, amine-reactive reagent that allows for the discrete and controlled addition of a monodisperse PEG chain. Accurate characterization of the resulting conjugate is critical for ensuring product quality, efficacy, and safety. Mass spectrometry stands as a cornerstone technique for this purpose, providing detailed insights into the molecular weight, heterogeneity, and sites of modification.

This guide provides a comparative overview of two primary mass spectrometric techniques, Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), for the characterization of this compound protein conjugates. We also explore alternative analytical methods and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Key Analytical Techniques

The characterization of PEGylated proteins presents unique analytical challenges due to the potential for heterogeneity in the degree and site of PEGylation.[1][2] Mass spectrometry offers unparalleled capabilities in resolving these complexities.

FeatureESI-LC-MSMALDI-TOF MS2D-LC with Charged Aerosol Detection (CAD)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Measurement Mass-to-charge ratio (m/z) of intact protein and peptidesMass-to-charge ratio (m/z) of intact proteinQuantification of all non-volatile componentsVibrational modes of chemical bonds
Information Provided Precise molecular weight of conjugate species, determination of PEGylation distribution, identification of modification sites (with MS/MS)Average molecular weight and distribution of PEGylated speciesSimultaneous quantification of the conjugated protein and unreacted PEG reagentConfirmation of covalent bond formation and secondary structure changes
Sample Throughput ModerateHighLow to ModerateHigh
Resolution HighModerate to HighN/A (Separation-based)Low
Quantitative Capability Semi-quantitative to quantitative (with standards)Primarily qualitative to semi-quantitativeQuantitativeQualitative to semi-quantitative
Key Advantage High resolution and coupling with liquid chromatography for separation of complex mixtures.[2]Rapid analysis of intact proteins and tolerance to some buffers and salts.Excellent for quantifying both the product and process-related impurities.Non-destructive and provides information on protein secondary structure.
Key Limitation Can be sensitive to sample purity and buffer components. Complex spectra from polydisperse PEGs can be challenging to interpret.[2]Lower resolution for high mass proteins compared to ESI, and potential for fragmentation.Indirect detection method; response can be non-linear.Does not provide site-specific information or detailed mass accuracy.

Quantitative Data Summary

The following table presents hypothetical yet representative data for the characterization of a 25 kDa protein conjugated with this compound using ESI-LC-MS and MALDI-TOF MS. The mass of the m-PEG9 moiety after conjugation (loss of the 4-nitrophenyl group and addition to an amine) is approximately 459.5 Da.

Analytical TechniqueParameter MeasuredUnmodified ProteinMono-PEGylatedDi-PEGylatedTri-PEGylated
ESI-LC-MS Deconvoluted Mass (Da)25,00025,459.525,919.026,378.5
Relative Abundance (%)15453010
MALDI-TOF MS Observed m/z (Singly Charged)25,00225,46125,92026,380
Relative Intensity1848286

Note: The slight differences in mass observed between ESI-LC-MS and MALDI-TOF MS are within the typical mass accuracy of the respective instruments.

Experimental Workflows and Protocols

Mass Spectrometry Characterization Workflow

The general workflow for characterizing an this compound conjugate by mass spectrometry involves several key steps, from sample preparation to data analysis.

Figure 1. General Workflow for MS Characterization cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation p1 Protein Conjugation with This compound p2 Purification of Conjugate (e.g., Size Exclusion Chromatography) p1->p2 p3 Buffer Exchange to MS-compatible solvent p2->p3 a1 LC-MS (ESI) or MALDI-TOF Analysis p3->a1 a2 Data Acquisition a1->a2 d1 Deconvolution (for ESI) or Spectrum Processing a2->d1 d2 Determination of Mass and PEGylation Distribution d1->d2 d3 Peptide Mapping (Optional) for Site Identification d2->d3 Figure 2. 2D-LC with CAD Workflow cluster_dim1 First Dimension (SEC) cluster_dim2 Second Dimension (RP-HPLC) cluster_detect Detection d1_1 Inject Conjugation Mixture d1_2 Separate by Size: High MW (Protein) vs. Low MW (PEG) d1_1->d1_2 d2_1 Transfer Low MW Fraction d1_2->d2_1 det2 UV Detection for Protein Quantification d1_2->det2 d2_2 Separate PEG species based on hydrophobicity d2_1->d2_2 det1 CAD Detection of all non-volatile components d2_2->det1

References

A Head-to-Head Comparison: M-PEG9-4-nitrophenyl carbonate vs. NHS-ester for PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic field of bioconjugation and drug delivery, the selection of appropriate reagents for polyethylene (B3416737) glycol (PEG)ylation is a critical determinant of therapeutic efficacy and stability. This comprehensive guide provides a detailed comparison of two prominent amine-reactive PEGylation reagents: M-PEG9-4-nitrophenyl carbonate (M-PEG9-NPC) and N-hydroxysuccinimidyl esters (NHS-esters). This report is tailored for researchers, scientists, and drug development professionals, offering a thorough analysis of their performance based on available experimental data.

Executive Summary

PEGylation, the process of covalently attaching PEG chains to therapeutic proteins, peptides, or other molecules, is a well-established technique to enhance their pharmacokinetic and pharmacodynamic properties. The choice between different reactive PEG derivatives is pivotal and depends on factors such as reaction efficiency, selectivity, stability of the resulting linkage, and ease of process monitoring.

M-PEG9-NPC and NHS-esters both target primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of proteins. However, they differ significantly in their reactivity, the nature of the covalent bond formed, and their hydrolysis kinetics. NHS-esters are widely utilized due to their high reactivity, forming stable amide bonds. In contrast, M-PEG9-NPC is generally less reactive, leading to the formation of a highly stable urethane (B1682113) (carbamate) linkage, and offers the distinct advantage of a built-in reaction monitoring system through the release of 4-nitrophenol (B140041).

Reaction Mechanisms and Linkage Stability

The fundamental difference between these two reagents lies in their reaction chemistry with primary amines.

This compound reacts with a primary amine via a nucleophilic substitution reaction. The amine attacks the carbonyl carbon of the carbonate, leading to the displacement of the 4-nitrophenolate (B89219) leaving group and the formation of a stable urethane (carbamate) bond.

NHS-esters also react through nucleophilic substitution, where the primary amine attacks the carbonyl carbon of the ester. This results in the release of N-hydroxysuccinimide and the formation of a stable amide bond.

While both amide and urethane linkages are considered stable under physiological conditions, some studies suggest that the urethane bond formed from the NPC reagent may exhibit superior stability against hydrolysis in certain extreme conditions compared to the amide bond.[1]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the key quantitative parameters for M-PEG9-NPC and a representative NHS-ester, mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM), which is known for its relatively rapid hydrolysis.

ParameterThis compoundmPEG-NHS-ester (e.g., mPEG-SCM)
Reactive Group 4-Nitrophenyl CarbonateN-Hydroxysuccinimidyl Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Linkage Urethane (Carbamate)Amide
Byproduct 4-Nitrophenol (Chromogenic)N-Hydroxysuccinimide (Non-chromogenic)
Optimal Reaction pH 8.0 - 9.57.0 - 8.5
Reaction Time Generally slower, can be several hours to overnightGenerally faster, 30 minutes to a few hours
Storage Conditions -20°C, desiccated-20°C, desiccated

Table 1: General Comparison of M-PEG9-NPC and mPEG-NHS-ester.

ParametermPEG-p-nitrophenyl active esters (5 kDa)mPEG-Succinimidyl Carboxymethyl ester (SCM)
Hydrolysis Half-life (pH 8.0, 25°C) ~117 - 136 hours (at pH 5.0)~0.75 minutes
Relative Reactivity LowerHigher
Selectivity Potentially higher due to lower reactivityLower, can lead to more random PEGylation

Table 2: Comparative Reactivity and Stability. Note: The hydrolysis half-life for the p-nitrophenyl ester is provided at pH 5.0, indicating significantly greater stability compared to the SCM-ester at pH 8.0.[2] The lower reactivity of the NPC-ester can be advantageous for achieving higher selectivity in PEGylation.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimized PEGylation. Below are representative protocols for the PEGylation of a model protein, Lysozyme.

Protocol 1: PEGylation of Lysozyme with this compound

Materials:

  • Lysozyme

  • This compound (M-PEG9-NPC)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (10 kDa MWCO) or size-exclusion chromatography (SEC) column

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve Lysozyme in the reaction buffer to a final concentration of 5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve M-PEG9-NPC in the reaction buffer to a concentration that will achieve a 10-fold molar excess relative to the available amine groups on Lysozyme.

  • PEGylation Reaction: Add the M-PEG9-NPC solution to the Lysozyme solution. Gently mix and incubate at room temperature for 4-12 hours.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by measuring the absorbance of the released 4-nitrophenol at 405 nm.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Remove unreacted M-PEG9-NPC and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by SEC.

  • Analysis: Characterize the extent of PEGylation using SDS-PAGE, MALDI-TOF mass spectrometry, and determine the number of free amines using the TNBS assay.

Protocol 2: PEGylation of Lysozyme with mPEG-NHS-ester

Materials:

  • Lysozyme

  • mPEG-NHS-ester

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (10 kDa MWCO) or SEC column

Procedure:

  • Protein Preparation: Dissolve Lysozyme in the reaction buffer to a final concentration of 5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS-ester in the reaction buffer to a concentration that will achieve a 10-fold molar excess relative to the available amine groups on Lysozyme.

  • PEGylation Reaction: Add the mPEG-NHS-ester solution to the Lysozyme solution. Gently mix and incubate at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Purify the PEGylated Lysozyme as described in Protocol 1.

  • Analysis: Characterize the PEGylated product as described in Protocol 1.

Visualizing the Process: Reaction Mechanisms and Experimental Workflow

To further clarify the processes described, the following diagrams have been generated using the DOT language.

PEGylation_Mechanisms cluster_NPC M-PEG9-NPC Reaction cluster_NHS NHS-ester Reaction MPEG_NPC M-PEG9-O-(C=O)-O-Ph-NO2 Urethane_Linkage M-PEG9-O-(C=O)-NH-Protein MPEG_NPC->Urethane_Linkage + Protein-NH2 Primary_Amine1 Protein-NH2 pNP 4-Nitrophenol MPEG_NHS M-PEG-(C=O)-NHS Amide_Linkage M-PEG-(C=O)-NH-Protein MPEG_NHS->Amide_Linkage + Protein-NH2 Primary_Amine2 Protein-NH2 NHS N-Hydroxysuccinimide

Caption: Reaction mechanisms of M-PEG9-NPC and NHS-ester with a primary amine.

PEGylation_Workflow start Start protein_prep Protein Preparation in Reaction Buffer start->protein_prep reaction PEGylation Reaction (Controlled Time & Temperature) protein_prep->reaction peg_reagent_prep PEG Reagent Dissolution peg_reagent_prep->reaction monitoring Reaction Monitoring (Optional, for NPC) reaction->monitoring quenching Quench Reaction reaction->quenching monitoring->quenching purification Purification (Dialysis or SEC) quenching->purification analysis Analysis (SDS-PAGE, MS, TNBS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for protein PEGylation.

Conclusion and Recommendations

The choice between this compound and NHS-esters for PEGylation is application-dependent.

This compound is recommended when:

  • High stability of the final conjugate is paramount: The resulting urethane linkage is exceptionally stable.

  • Reaction monitoring is desired: The release of 4-nitrophenol provides a convenient method to track the reaction progress in real-time.

  • Greater selectivity is needed: The lower reactivity of the NPC group can allow for more controlled and site-specific PEGylation, especially at lower pH values.[2]

NHS-esters are a suitable choice when:

  • Rapid reaction kinetics are required: NHS-esters are generally more reactive and lead to faster conjugation.

  • A well-established and widely documented method is preferred: NHS-ester chemistry is extensively used and characterized in the literature.

  • Working with proteins that are sensitive to higher pH: The optimal pH range for NHS-ester reactions is slightly lower than that for NPC-esters.

Ultimately, the selection of the PEGylation reagent should be based on a careful evaluation of the specific protein or molecule to be modified, the desired characteristics of the final conjugate, and the analytical capabilities available for process monitoring and product characterization. This guide provides the foundational information to aid researchers in making an informed decision to advance their drug development and research objectives.

References

A Comparative Guide to M-PEG9-4-nitrophenyl carbonate and Other PEGylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylating agent is a critical step in enhancing the therapeutic properties of proteins and peptides. The covalent attachment of polyethylene (B3416737) glycol (PEG) can significantly improve a biomolecule's solubility, stability, and in vivo half-life while reducing its immunogenicity.[1][2][3] This guide provides an objective comparison of M-PEG9-4-nitrophenyl carbonate (m-PEG9-NPC) with other common amine-reactive PEGylating agents, supported by a summary of their chemical properties and detailed experimental protocols.

Overview of Amine-Reactive PEGylation

Amine-reactive PEGylation is one of the most common strategies for modifying proteins, primarily targeting the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[4] The choice of the activating group on the PEG reagent determines the nature of the resulting covalent bond, its stability, the reaction kinetics, and the overall efficiency of the conjugation process.

This compound (m-PEG9-NPC) is an amine-reactive PEGylating agent that forms a highly stable urethane (B1682113) (carbamate) linkage upon reaction with primary amines.[5][6][7] A key advantage of this reagent is the release of the chromogenic byproduct, p-nitrophenol, during the reaction. This allows for real-time monitoring of the conjugation progress by spectrophotometry at approximately 400 nm.[8]

Comparative Analysis of PEGylating Agents

While m-PEG9-NPC offers a stable linkage and convenient reaction monitoring, other agents provide different advantages in terms of reactivity and specificity. The most common alternatives include mPEG-NHS esters and mPEG-Aldehydes.

  • mPEG-N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive PEGs, known for their high reactivity.[6] They react rapidly with amines at neutral to slightly alkaline pH to form stable amide bonds.[9] However, NHS esters are prone to hydrolysis in aqueous solutions, which can compete with the amine reaction, often requiring a larger excess of the PEG reagent.[10]

  • mPEG-Aldehyde: This reagent is primarily used for site-specific PEGylation of the N-terminal amine.[11] The reaction proceeds via reductive amination, which requires a reducing agent like sodium cyanoborohydride.[12] The lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysines allows for selective modification by controlling the reaction pH (typically around pH 5-6).[11][13]

The following table summarizes the key performance characteristics of m-PEG9-NPC compared to its main alternatives.

FeatureThis compound (m-PEG9-NPC)mPEG-NHS Ester (e.g., mPEG-SCM)mPEG-Aldehyde
Reactive Group p-nitrophenyl carbonateN-Hydroxysuccinimide EsterAldehyde
Target Group Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)N-terminal Primary Amine
Resulting Linkage Urethane (Carbamate)AmideSecondary Amine
Linkage Stability Very HighHighVery High
Optimal Reaction pH 8.0 - 9.57.0 - 8.5[9]5.0 - 7.0 (with reducing agent)
Relative Reactivity ModerateHighModerate (requires reducing agent)
Byproduct p-nitrophenol (Chromogenic)[8]N-hydroxysuccinimideNone
Key Advantage Stable linkage; reaction progress can be monitored spectrophotometrically.[14]Fast reaction kinetics; widely used and well-characterized.[6]High specificity for N-terminal modification.[11]
Key Disadvantage Slower reaction rate compared to NHS esters.Susceptible to hydrolysis, which can reduce efficiency.[10]Requires an additional reducing agent and careful pH control.[12]

Experimental Protocols and Workflows

Successful PEGylation requires carefully optimized protocols for conjugation, purification, and characterization.

General Experimental Workflow

The overall process for protein PEGylation involves the initial conjugation reaction, followed by purification to remove unreacted PEG and byproducts, and finally, characterization to confirm the modification and determine its extent.

G cluster_workflow Protein PEGylation Workflow A Protein Solution + PEG Reagent B PEGylation Reaction (Controlled pH, Temp, Time) A->B C Quench Reaction B->C D Purification (e.g., Size Exclusion Chromatography) C->D E Characterization (SDS-PAGE, Mass Spec, HPLC) D->E F Purified PEGylated Protein D->F E->F

A generalized workflow for protein PEGylation, purification, and analysis.
Protocol 1: Protein PEGylation with m-PEG9-NPC

This protocol describes a general method for conjugating m-PEG9-NPC to a model protein.

  • Preparation: Dissolve the target protein in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve m-PEG9-NPC in a small amount of anhydrous DMSO or DMF.

  • Conjugation: Add the dissolved m-PEG9-NPC to the protein solution. A typical molar ratio is a 5 to 20-fold molar excess of the PEG reagent over the protein.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Monitoring (Optional): To monitor the reaction, measure the absorbance of the solution at 400 nm to detect the release of p-nitrophenol.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is used to separate the higher molecular weight PEGylated protein from unreacted protein, free PEG, and reaction byproducts.

  • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

Protocol 3: Characterization by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a visual confirmation of successful PEGylation.

  • Sample Preparation: Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified fractions from SEC.

  • Electrophoresis: Load the samples onto an appropriate percentage acrylamide (B121943) gel (e.g., 4-15% gradient gel) and run the electrophoresis under standard conditions.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). A successful PEGylation will be indicated by a band or smear at a higher apparent molecular weight for the PEGylated protein compared to the native protein.[16]

Reaction Mechanism of m-PEG9-NPC

The reaction between m-PEG9-NPC and a primary amine on a protein proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the carbonate, leading to the formation of a stable urethane bond and the release of p-nitrophenoxide.

G cluster_reaction m-PEG9-NPC Reaction with Protein Amine reagent m-PEG9-O-(C=O)-O-Ph-NO2 (m-PEG9-NPC) intermediate Nucleophilic Attack reagent->intermediate + protein Protein-NH2 (Lysine or N-terminus) protein->intermediate product Protein-NH-(C=O)-O-m-PEG9 (Stable Urethane Linkage) intermediate->product forms byproduct HO-Ph-NO2 (p-nitrophenol) intermediate->byproduct releases

Reaction of m-PEG9-NPC with a protein's primary amine group.

Conclusion

The selection of a PEGylating agent is a critical decision that impacts the efficacy and production of biotherapeutics. This compound is an excellent choice for applications where bond stability is paramount and the ability to monitor the reaction is beneficial. While mPEG-NHS esters offer faster kinetics, their susceptibility to hydrolysis must be managed.[6][10] For applications demanding high site-specificity, mPEG-Aldehyde provides a reliable method for targeting the N-terminus.[11] Ultimately, the optimal choice depends on the specific protein, the desired degree of modification, and the overall goals of the drug development program. A thorough evaluation of these reagents, guided by the principles and protocols outlined in this guide, will enable researchers to develop safer and more effective PEGylated therapeutics.

References

Navigating Protein Modification: A Comparative Guide to the Biological Activity of m-PEG9-4-Nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to enhancing their clinical efficacy. One such modification, PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has been widely adopted to improve the pharmacokinetic and pharmacodynamic properties of protein drugs. This guide provides a comparative analysis of protein modification using m-PEG9-4-nitrophenyl carbonate (m-PEG9-NPC), offering insights into its impact on biological activity when benchmarked against other PEGylation strategies.

Modification of proteins with m-PEG9-NPC, an amine-reactive PEGylating agent, offers a method to enhance the therapeutic properties of proteins. This linker reacts with primary amine groups, such as the N-terminus or the side chain of lysine (B10760008) residues, to form a stable urethane (B1682113) bond. This covalent attachment can significantly alter the protein's size, charge, and hydrophilicity, leading to a cascade of changes in its biological performance.

Comparative Analysis of Biological Activity: m-PEG9-NPC vs. Other PEGylation Chemistries

While direct, quantitative, side-by-side comparative studies for m-PEG9-NPC against other specific PEGylation reagents are not extensively available in the public domain, we can infer its performance based on the well-documented effects of amine-reactive PEGylation and compare it to other common strategies. The primary alternative for amine-reactive PEGylation is the use of N-hydroxysuccinimide (NHS) esters of PEG, which form stable amide bonds.

Table 1: In Vitro Biological Activity - Comparative Overview

ParameterUnmodified Proteinm-PEG9-NPC Modified (Expected)Other Amine-Reactive PEGs (e.g., NHS-ester)Key Considerations
Receptor Binding Affinity (Kd) HighModerately ReducedModerately to Significantly ReducedSteric hindrance from the PEG chain can impede interaction with the receptor. The degree of reduction is dependent on the size and number of attached PEG chains, as well as the proximity of the conjugation site to the receptor-binding domain.
In Vitro Potency (IC50/EC50) HighModerately ReducedModerately to Significantly ReducedA decrease in receptor binding affinity often translates to a higher concentration of the protein being required to elicit a half-maximal biological response in cell-based assays.
Enzymatic Activity 100%ReducedReducedFor protein enzymes, PEGylation near the active site can block substrate access, leading to a decrease in catalytic efficiency.
Stability (Proteolytic Resistance) Low to ModerateHighHighThe PEG chain provides a protective hydrophilic shield around the protein, hindering the approach of proteolytic enzymes and increasing its stability.

Table 2: In Vivo Performance - Comparative Overview

ParameterUnmodified Proteinm-PEG9-NPC Modified (Expected)Other Amine-Reactive PEGs (e.g., NHS-ester)Key Considerations
Serum Half-Life (t1/2) ShortSignificantly IncreasedSignificantly IncreasedThe increased hydrodynamic radius of the PEGylated protein reduces renal clearance, leading to a longer circulation time in the body. For instance, the half-life of Granulocyte Colony-Stimulating Factor (G-CSF) can be extended from approximately 3.5 hours to up to 42 hours after PEGylation[1][2].
Immunogenicity HighReducedReducedThe PEG shield can mask immunogenic epitopes on the protein surface, leading to a decreased immune response.
In Vivo Efficacy VariableOften IncreasedOften IncreasedThe prolonged circulation and reduced immunogenicity can lead to sustained therapeutic concentrations and an overall improvement in in vivo efficacy, even if the in vitro potency is reduced.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are generalized protocols for key experiments.

Protein Modification with this compound

Objective: To covalently attach m-PEG9-NPC to a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (dissolved in a compatible organic solvent like DMSO or DMF)

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Protocol:

  • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the m-PEG9-NPC solution to the protein solution at a desired molar ratio (e.g., 1:3, 1:5, protein:PEG). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified period (e.g., 1-4 hours). The reaction can be monitored by measuring the release of 4-nitrophenol (B140041) spectrophotometrically at 400 nm.

  • Quench the reaction by adding an excess of the quenching solution to react with any unreacted m-PEG9-NPC.

  • Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

  • Characterize the extent of PEGylation using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the effect of the modified protein on cell viability and proliferation.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Unmodified and PEGylated protein samples

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the unmodified and PEGylated protein in complete culture medium.

  • Remove the existing medium from the cells and add the protein dilutions. Include wells with medium only as a negative control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Pharmacokinetic Study

Objective: To determine the serum half-life of the modified protein.

Materials:

  • Animal model (e.g., mice or rats)

  • Unmodified and PEGylated protein samples

  • Syringes and needles for injection

  • Blood collection supplies

  • Analytical method for protein quantification (e.g., ELISA or LC-MS/MS)

Protocol:

  • Administer a single intravenous (IV) or subcutaneous (SC) dose of the unmodified or PEGylated protein to the animals.

  • Collect blood samples at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

  • Process the blood samples to obtain serum or plasma.

  • Quantify the concentration of the protein in each sample using a validated analytical method.

  • Plot the protein concentration versus time and use pharmacokinetic modeling software to calculate the serum half-life (t1/2) and other parameters such as area under the curve (AUC) and clearance.

Visualizing the Impact: Signaling Pathways and Workflows

The biological effects of many therapeutic proteins, particularly cytokines, are mediated through specific intracellular signaling pathways. PEGylation can modulate these pathways by altering the protein's interaction with its cell surface receptor.

Signaling Pathway Diagram

Many PEGylated protein therapeutics, such as interferons and G-CSF, exert their effects through the JAK-STAT signaling pathway. PEGylation can lead to a more sustained, albeit potentially less potent, activation of this pathway due to the prolonged presence of the therapeutic in the circulation.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Transcription Regulation PEG_Protein PEGylated Protein PEG_Protein->Receptor Binding Experimental_Workflow Workflow for Evaluating PEGylated Protein Activity start Start: Unmodified Protein pegylation Protein PEGylation (m-PEG9-NPC) start->pegylation purification Purification & Characterization pegylation->purification in_vitro In Vitro Bioactivity Assays (e.g., Cell Proliferation, Receptor Binding) purification->in_vitro in_vivo_pk In Vivo Pharmacokinetic Studies purification->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamic/ Efficacy Studies in_vitro->in_vivo_pd in_vivo_pk->in_vivo_pd end End: Data Analysis & Comparison in_vivo_pd->end

References

Comparative Stability of M-PEG9-4-nitrophenyl Carbonate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the stability of PEGylating agents is a critical parameter that dictates the efficiency of the conjugation process and the overall yield of the desired product. This guide provides a comparative analysis of the stability of M-PEG9-4-nitrophenyl carbonate (M-PEG9-NPC), a commonly used amine-reactive PEGylating agent, with other alternative activated PEGs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate reagents for their specific applications.

Introduction to this compound

This compound is a PEGylating reagent designed for the modification of primary amine groups in biomolecules such as proteins, peptides, and oligonucleotides. The reaction between the 4-nitrophenyl carbonate group and an amine results in the formation of a stable urethane (B1682113) linkage. A key feature of this reagent is the release of 4-nitrophenol (B140041) as a byproduct, which can be quantified spectrophotometrically to monitor the reaction progress. The "PEG9" designation refers to the presence of nine ethylene (B1197577) glycol repeating units in the polyethylene (B3416737) glycol chain.

Comparative Stability Analysis

The stability of activated PEG derivatives is primarily assessed by their susceptibility to hydrolysis, which competes with the desired amination reaction in aqueous media. The rate of hydrolysis is highly dependent on the pH of the solution.

Qualitative Comparison:

Literature from manufacturers indicates that Methoxy PEG Nitrophenyl Carbonate derivatives generally exhibit a longer hydrolysis half-life compared to Methoxy PEG Succinimidyl Carboxymethyl Ester (M-PEG-SCM) derivatives.[1] This suggests that M-PEG-NPC reagents offer a wider time window for the conjugation reaction with amines, potentially leading to higher yields and better-defined products.

Quantitative Data Summary:

PEG Derivative ClassSpecific ExamplepHTemperature (°C)Hydrolysis Half-life (t½)
Nitrophenyl Carbonate PEGylated Puerarin (B1673276)7.43717.79 hours[2]
9.03759 minutes[2]
Succinimidyl Carbonate mPEG-SC--Qualitatively shorter than mPEG-NPC[1]
Succinimidyl Esters mPEG-SPA--Qualitatively longer than mPEG-SCM[1]
mPEG-SBA--Qualitatively longer than mPEG-SCM[1]

Data for PEGylated Puerarin is provided as an example of the pH-dependent stability of a PEGylated compound, which reflects the stability of the linkage. Direct hydrolysis data for the unreacted M-PEG9-NPC is not specified in the cited source.

The data clearly indicates that the stability of these reagents is significantly influenced by pH, with hydrolysis rates increasing in more alkaline conditions.

Experimental Protocols

To enable researchers to perform their own comparative stability studies, we provide a detailed experimental protocol for a stability-indicating assay using High-Performance Liquid Chromatography (HPLC).

Protocol: Determination of Hydrolytic Stability of M-PEG9-NPC via a Stability-Indicating HPLC Method

Objective: To quantify the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM), adjusted to desired pH values (e.g., 7.4 and 8.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of M-PEG9-NPC in a non-aqueous, water-miscible solvent such as acetonitrile at a known concentration (e.g., 10 mg/mL).

  • Initiation of Hydrolysis:

    • Equilibrate the phosphate buffer to the desired temperature (e.g., 25°C).

    • To initiate the hydrolysis reaction, add a small volume of the M-PEG9-NPC stock solution to the buffer to achieve a final concentration of approximately 1 mg/mL. Ensure rapid mixing.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): To stop the hydrolysis reaction immediately, the sample can be diluted in a pre-chilled, acidic mobile phase.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. For example:

      • Start with 95% water / 5% acetonitrile.

      • Ramp to 5% water / 95% acetonitrile over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution of M-PEG9-NPC at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the intact M-PEG9-NPC at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The slope of the resulting linear regression line will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the hydrolysis half-life (t½) using the formula: t½ = 0.693 / k.

This protocol can be adapted to compare the stability of different PEGylating agents by running the experiments in parallel under identical conditions.

Visualizing Reaction and Degradation Pathways

To further illustrate the chemical processes involved, the following diagrams, generated using the DOT language, depict the reaction of M-PEG9-NPC with a primary amine and its competing hydrolysis pathway.

G cluster_reaction PEGylation Reaction M-PEG9-NPC M-PEG9-NPC PEGylatedMolecule M-PEG9-NH-CO-R (Stable Urethane Linkage) M-PEG9-NPC->PEGylatedMolecule + R-NH2 4NP_released 4-Nitrophenol M-PEG9-NPC->4NP_released PrimaryAmine R-NH2 PrimaryAmine->PEGylatedMolecule

Caption: Reaction of M-PEG9-NPC with a primary amine.

G cluster_hydrolysis Hydrolysis Pathway M-PEG9-NPC_hydrolysis M-PEG9-NPC HydrolyzedPEG M-PEG9-OH M-PEG9-NPC_hydrolysis->HydrolyzedPEG + H2O (pH dependent) 4NP_hydrolysis 4-Nitrophenol M-PEG9-NPC_hydrolysis->4NP_hydrolysis CarbonicAcid Carbonic Acid (unstable) M-PEG9-NPC_hydrolysis->CarbonicAcid Water H2O Water->HydrolyzedPEG

Caption: Hydrolysis of M-PEG9-NPC in aqueous solution.

Conclusion

The selection of a PEGylating agent should be based on a balance of reactivity and stability. This compound offers a favorable stability profile, particularly when compared to highly reactive esters like M-PEG-SCM. Its increased stability in aqueous solutions provides a larger process window for conjugation reactions, which can be advantageous for achieving higher yields and more consistent product quality. However, its stability is pH-dependent, and researchers should carefully consider the pH of their reaction buffer to optimize the balance between the desired amination and the competing hydrolysis. The provided experimental protocol offers a robust framework for conducting in-house stability assessments to determine the optimal conditions for a specific application.

References

A Quantitative Comparison of Amine-Reactive PEGylation Reagents: M-PEG9-4-nitrophenyl carbonate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins and peptides. The choice of the activating group on the PEG reagent is critical to the efficiency of the conjugation reaction and the stability of the final product. This guide provides a quantitative analysis of M-PEG9-4-nitrophenyl carbonate (m-PEG9-NPC) and compares its performance with other common amine-reactive PEGylation reagents, supported by experimental data and detailed protocols.

Executive Summary

This compound is an effective reagent for the PEGylation of proteins and peptides, reacting with primary amines to form highly stable urethane (B1682113) linkages.[1] A key advantage of this reagent is the release of the chromogenic p-nitrophenol byproduct, which allows for real-time monitoring of the reaction progress by spectrophotometry.[1] While N-hydroxysuccinimide (NHS) esters are generally considered more reactive and may offer faster reaction kinetics, the resulting amide bond can be more susceptible to hydrolysis under certain conditions compared to the urethane linkage formed by m-PEG9-NPC.[1][2] The choice between these reagents will depend on the specific requirements of the application, including the desired stability of the final conjugate and the need for reaction monitoring.

Data Presentation: Conjugation Efficiency

The following table summarizes quantitative data on the conjugation efficiency of different amine-reactive PEG reagents with the model protein lysozyme (B549824). It is important to note that this data is compiled from multiple studies and does not represent a direct head-to-head comparison under identical conditions. Reaction parameters such as pH, temperature, reactant concentrations, and reaction time significantly influence PEGylation efficiency.

PEG Reagent TypeActivated GroupModel ProteinReported Yield of Mono-PEGylated ProductReference(s)
Nitrophenyl Carbonate 4-Nitrophenyl Carbonate-Data not available in a comparable format-
NHS Ester N-Hydroxysuccinimide EsterLysozyme~60%[3]
Aldehyde PropionaldehydeLysozyme>90% (mono-PEGylated after purification)[4]

Note: The yield for aldehyde-mediated PEGylation often refers to the purified product after optimization of the reaction and purification steps.

Mandatory Visualization

Reaction of this compound with a Protein

G mPEG_NPC This compound Intermediate Tetrahedral Intermediate mPEG_NPC->Intermediate Nucleophilic Attack Protein Protein-NH2 (e.g., Lysine residue) Protein->Intermediate Product PEGylated Protein (Stable Urethane Linkage) Intermediate->Product Collapse of Intermediate Byproduct p-Nitrophenol (Chromogenic) Intermediate->Byproduct

Caption: Reaction mechanism of this compound with a primary amine on a protein.

General Experimental Workflow for Protein PEGylation

G cluster_0 Reaction cluster_1 Purification cluster_2 Analysis cluster_3 Final Product Protein Protein Reaction_Mix Incubation (Controlled pH, Temp, Time) Protein->Reaction_Mix PEG_Reagent m-PEG9-NPC or Alternative PEG_Reagent->Reaction_Mix Purification Size Exclusion or Ion Exchange Chromatography Reaction_Mix->Purification Analysis SDS-PAGE, MALDI-TOF MS, HPLC Purification->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product

Caption: A generalized workflow for protein PEGylation, purification, and analysis.

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol is a general guideline for the conjugation of a protein with this compound. Optimal conditions (e.g., molar ratio of PEG to protein, pH, temperature, and reaction time) should be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: a. Add the desired molar excess of the m-PEG9-NPC stock solution to the protein solution while gently stirring. A starting point is a 5- to 20-fold molar excess of PEG to protein. b. Incubate the reaction at room temperature or 4°C with continuous gentle stirring.

  • Reaction Monitoring (Optional): a. Periodically take a small aliquot of the reaction mixture and measure the absorbance at 405 nm. b. The increase in absorbance corresponds to the release of p-nitrophenol and can be used to monitor the reaction progress.[5]

  • Quenching: Once the desired level of conjugation is achieved (or after a set time, e.g., 2-4 hours), stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes to hydrolyze any unreacted m-PEG9-NPC.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

  • Analysis: Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight and by MALDI-TOF mass spectrometry to determine the degree of PEGylation.[6][7]

Protocol 2: Protein Conjugation with m-PEG-NHS Ester (Alternative)

This protocol provides a general procedure for protein PEGylation using an N-hydroxysuccinimide ester-activated PEG.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

  • m-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • PEG Reagent Preparation: Prepare a fresh stock solution of the m-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the m-PEG-NHS ester stock solution to the protein solution. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes.

  • Purification and Analysis: Follow the purification and analysis steps as described in Protocol 1.

Conclusion

The selection of an appropriate PEGylation reagent is a critical step in the development of bioconjugates. This compound offers the advantage of forming a highly stable urethane linkage and allows for straightforward reaction monitoring through the release of p-nitrophenol. While NHS-esters may provide faster reaction kinetics, the stability of the resulting amide bond may be a consideration for long-term stability. The optimal choice of reagent will ultimately be determined by the specific characteristics of the protein or peptide to be modified and the desired properties of the final PEGylated product. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable PEGylation strategy for their application.

References

A Head-to-Head Comparison of M-PEG9-4-nitrophenyl carbonate for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of PEGylation reagents is a critical step in the development of biologics with enhanced therapeutic properties. M-PEG9-4-nitrophenyl carbonate (M-PEG9-NPC) has emerged as a valuable tool for the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins and peptides. This guide provides an objective comparison of M-PEG9-NPC with its primary alternatives, supported by experimental data and detailed protocols to inform your bioconjugation strategies.

This compound is an amine-reactive PEGylation reagent that forms a stable urethane (B1682113) linkage upon reaction with primary and secondary amines, such as the lysine (B10760008) residues on the surface of proteins. This modification can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, improving solubility, and reducing immunogenicity.

Comparison with Alternative Amine-Reactive PEGylation Reagents

The most common alternatives to M-PEG-NPC are N-hydroxysuccinimide (NHS) esters of PEG, such as mPEG-succinimidyl succinate (B1194679) (mPEG-SS) and mPEG-succinimidyl carboxymethyl (mPEG-SCM). The choice between these reagents often involves a trade-off between reaction kinetics and the stability of the resulting linkage.

FeatureThis compound (M-PEG9-NPC)mPEG-NHS Esters (e.g., mPEG-SS, mPEG-SCM)mPEG-Aldehyde
Reactive Group 4-nitrophenyl carbonateN-hydroxysuccinimide esterAldehyde
Target Residue Primary and secondary amines (e.g., Lysine)Primary amines (e.g., Lysine)N-terminal α-amine, Lysine (via reductive amination)
Resulting Linkage UrethaneAmideSecondary amine
Linkage Stability High hydrolytic stability[1]Generally stable, but can be susceptible to hydrolysis under extreme conditions[1]Very stable
Reaction Kinetics ModerateFast, generally more reactive than NPC esters[1]Slower, requires a reducing agent
Reaction pH Typically 6.5 - 9.5Typically 7.0 - 8.5Typically 5.5 - 7.5
By-product p-nitrophenol (chromogenic, allows reaction monitoring)[1]N-hydroxysuccinimide (not easily monitored)[1]None (after reduction and purification)
Key Advantage Stable linkage, reaction monitoring[1]Faster reaction kinetics[1]Site-specific N-terminal modification possible at controlled pH

Experimental Protocols

PEGylation of Lysozyme (B549824) with M-PEG-4-nitrophenyl carbonate

This protocol is adapted from a method for modifying lysozyme with mPEG-carbonate.

Materials:

  • Lysozyme

  • This compound

  • 0.1 M Carbonate buffer (pH 8.0)

  • Dialysis tubing (10,000 MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve 15.0 mg (1.0 µmol) of lysozyme in 3 mL of 0.1 M carbonate buffer (pH 8.0).

  • Add 44.0 mg (equivalent molar ratio for a different MW PEG, adjust for M-PEG9-NPC) of this compound to the lysozyme solution. A molar excess of the PEG reagent is typically used.

  • Stir the reaction mixture at room temperature for 48 hours. The reaction can be monitored by measuring the absorbance of the released p-nitrophenol at 400 nm.

  • Purify the reaction mixture by dialysis against deionized water for 7 days to remove unreacted PEG and by-products.

  • Lyophilize the dialyzed solution to obtain the PEGylated lysozyme.

  • Characterize the resulting PEGylated lysozyme using techniques such as SDS-PAGE to determine the degree of PEGylation and size exclusion chromatography (SEC) to analyze the hydrodynamic volume.

Purification and Characterization of PEGylated Proteins

Following the conjugation reaction, it is crucial to purify the PEGylated protein from unreacted protein, excess PEG reagent, and by-products.

  • Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius. It is effective at removing unreacted PEG and other low molecular weight impurities.

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its binding to IEX resins. This property can be exploited to separate PEGylated species from the unreacted protein and to resolve different degrees of PEGylation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both purification and analysis, separating components based on hydrophobicity.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a common method to visualize the increase in molecular weight of the protein after PEGylation and to estimate the degree of modification.

Visualizing the PEGylation Workflow

The following diagrams illustrate the general workflow for protein PEGylation and the specific reaction of M-PEG9-NPC.

PEGylation_Workflow Protein Protein Solution Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction PEG_Reagent M-PEG9-NPC Solution PEG_Reagent->Reaction Purification Purification (SEC, IEX) Reaction->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Purified PEGylated Protein Characterization->Final_Product

A general workflow for protein PEGylation.

M_PEG9_NPC_Reaction Reactants M-PEG9-O-(C=O)-O-Ph-NO2 Protein-NH2 Transition Nucleophilic Attack Reactants->Transition Products M-PEG9-O-(C=O)-NH-Protein (Urethane Linkage) HO-Ph-NO2 (p-nitrophenol) Transition->Products

Reaction of M-PEG9-NPC with a protein amine.

References

A Comparative Guide to Protein PEGylation: M-PEG9-4-nitrophenyl carbonate vs. Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins and peptides through PEGylation is a cornerstone for enhancing their in vivo performance. The choice of PEGylation reagent is a critical decision that dictates the specificity, stability, and ultimately, the efficacy of the resulting bioconjugate. This guide provides an objective comparison of M-PEG9-4-nitrophenyl carbonate (M-PEG9-NPC) with other common amine-reactive PEGylation reagents, supported by experimental data and detailed protocols to inform your selection process.

M-PEG9-NPC is a valuable tool for bioconjugation, offering a distinct set of advantages for researchers. This reagent facilitates the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to proteins, peptides, or other molecules containing primary or secondary amine groups. This process, known as PEGylation, is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, leading to enhanced stability, reduced immunogenicity, and prolonged circulation times.

The key feature of M-PEG9-NPC lies in its 4-nitrophenyl carbonate reactive group. This group reacts with amine nucleophiles under mild conditions to form a highly stable carbamate (B1207046) (urethane) linkage. This bond is known for its resistance to hydrolysis, ensuring the integrity of the PEGylated conjugate under physiological conditions. A significant advantage of this chemistry is the release of 4-nitrophenol (B140041) as a byproduct, which can be quantified spectrophotometrically to monitor the reaction progress in real-time.

Performance Comparison: M-PEG9-NPC vs. N-Hydroxysuccinimide (NHS) Esters

A primary alternative to nitrophenyl carbonates for amine-reactive PEGylation is the use of N-hydroxysuccinimide (NHS) esters. While both classes of reagents effectively target amine groups, they exhibit key differences in reactivity, stability of the resulting linkage, and reaction monitoring.

FeatureThis compound (M-PEG9-NPC)M-PEG-N-Hydroxysuccinimide (NHS) Ester
Reactive Group 4-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Target Residues Primary and secondary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Resulting Linkage Carbamate (Urethane)Amide
Linkage Stability High hydrolytic stabilityGenerally stable, but can be susceptible to hydrolysis under certain conditions
Reaction Monitoring Release of 4-nitrophenol allows for real-time spectrophotometric monitoring (absorbance at ~400 nm)No inherent chromogenic byproduct for monitoring
Reactivity Generally less reactive than NHS esters, may require slightly longer reaction times or higher pHHighly reactive, often leading to faster reaction kinetics

Case Study: PEGylation of Interferon-alpha

PEGylation of IFN-α with an NHS-activated PEG has been shown to result in a mono-PEGylated product with a specific activity of approximately 28% relative to the unmodified protein. The PEGylation process can be optimized to favor modification at specific sites, such as histidine residues, which can influence the biological activity of the resulting conjugate.

For M-PEG9-NPC, the formation of a stable urethane (B1682113) linkage is a key advantage, potentially leading to a more stable conjugate over time. The ability to monitor the reaction by measuring the release of 4-nitrophenol provides a valuable tool for process control and optimization.

Experimental Protocols

Protocol 1: PEGylation of Interferon-alpha with this compound

This protocol provides a general framework for the PEGylation of a protein with M-PEG9-NPC. The specific molar excess of the PEG reagent and reaction time should be optimized for the target protein.

Materials:

  • Interferon-alpha (or other protein of interest)

  • This compound (M-PEG9-NPC)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M glycine (B1666218) or Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve M-PEG9-NPC in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then dilute to the desired concentration in the reaction buffer.

  • PEGylation Reaction: Add the M-PEG9-NPC solution to the protein solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.

  • Reaction Incubation: Incubate the reaction mixture at room temperature with gentle stirring for 2-4 hours.

  • Reaction Monitoring (Optional): Periodically measure the absorbance of the reaction mixture at 400 nm to monitor the release of 4-nitrophenol.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted M-PEG9-NPC. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using either SEC or IEX chromatography.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and MALDI-MS to determine the degree of PEGylation and purity. Assess the biological activity of the conjugate using a relevant in vitro assay.

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., Superdex 200 or similar)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the quenched PEGylation reaction mixture onto the column.

  • Elute the sample with the elution buffer at a constant flow rate.

  • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

Protocol 3: Characterization of PEGylated Protein by SDS-PAGE

Procedure:

  • Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration (e.g., 4-12% gradient gel).

  • Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.

  • Run the gel according to standard procedures.

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • A successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Visualizing the PEGylation Workflow

The following diagrams illustrate the key processes involved in a successful PEGylation experiment.

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